Technical Documentation Center

1-Benzylpiperidine-4-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzylpiperidine-4-carbohydrazide
  • CAS: 74045-91-3

Core Science & Biosynthesis

Foundational

1-Benzylpiperidine-4-carbohydrazide and its analogs as acetylcholinesterase inhibitors

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbohydrazide and its Analogs as Acetylcholinesterase Inhibitors Authored by a Senior Application Scientist Abstract Alzheimer's disease (AD) presents a formidable cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzylpiperidine-4-carbohydrazide and its Analogs as Acetylcholinesterase Inhibitors

Authored by a Senior Application Scientist

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global healthcare, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in AD, remains a cornerstone of current treatment strategies. Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh, is a primary therapeutic target. Inhibiting AChE increases the synaptic availability of ACh, thereby ameliorating cholinergic neurotransmission. The 1-benzylpiperidine scaffold is a well-established pharmacophore for potent AChE inhibitors, most notably represented by the clinically successful drug, Donepezil. This technical guide provides a comprehensive exploration of a promising class of compounds based on this scaffold: 1-benzylpiperidine-4-carbohydrazide and its analogs. We will delve into the synthetic pathways, detailed biological evaluation methodologies, structure-activity relationships, and in silico modeling of these compounds, offering a holistic view for researchers, scientists, and drug development professionals.

The Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a devastating decline in cognitive function and memory.[1] While the pathology of AD is complex and multifactorial, the impairment of cholinergic neurons is a consistent and early feature.[1] This leads to a reduction in acetylcholine levels, a neurotransmitter crucial for learning and memory.[2]

The primary strategy to counteract this deficit is to inhibit the action of acetylcholinesterase (AChE), the enzyme that catalyzes the breakdown of acetylcholine in the synaptic cleft.[1] By blocking AChE, the concentration and duration of action of acetylcholine are increased, which can lead to an improvement in cognitive symptoms for a limited time.[3] Several AChE inhibitors, such as Donepezil, Galantamine, and Rivastigmine, are approved for the symptomatic treatment of AD.[1][3]

The 1-benzylpiperidine moiety is a key structural feature of Donepezil and has been extensively explored in the design of new AChE inhibitors.[4][5] This guide focuses on the synthesis and evaluation of novel analogs based on the 1-benzylpiperidine-4-carbohydrazide core, aiming to identify new lead compounds with improved efficacy and pharmacokinetic profiles.

Synthetic Strategies and Characterization

The synthesis of 1-benzylpiperidine-4-carbohydrazide and its analogs is a multi-step process that can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Pathway

A common synthetic route begins with the preparation of a key intermediate, such as 1-benzylpiperidine-4-carboxaldehyde or its corresponding carboxylic acid ester.[6][7][8] The carbohydrazide functionality is then introduced by reacting the ester with hydrazine hydrate.[9] Finally, a variety of analogs, typically hydrazones, can be synthesized by condensing the carbohydrazide with different aromatic or heterocyclic aldehydes.

Synthetic_Pathway A 4-Piperidinecarboxylic Acid B Esterification A->B H+, ROH C 4-Piperidinecarboxylic Acid Ester B->C D N-Alkylation with Benzyl Halide C->D E 1-Benzylpiperidine-4-carboxylic Acid Ester D->E F Reaction with Hydrazine Hydrate E->F G 1-Benzylpiperidine-4-carbohydrazide F->G H Condensation with Aldehydes/Ketones G->H I Analogs (Hydrazones) H->I

Caption: General synthetic scheme for 1-benzylpiperidine-4-carbohydrazide and its analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes the synthesis of a (1-benzylpiperidin-4-yl)methanone derivative, a common precursor for carbohydrazide synthesis.[10]

Step 1: N-Benzylation of the Piperidine Ring

  • To a solution of the piperidine derivative (1.27 mmol) in a 3:1 mixture of acetonitrile (CH3CN) and dichloromethane (CH2Cl2), add the desired benzyl chloride derivative (1.27 mmol) and potassium carbonate (K2CO3).[10]

  • Reflux the reaction mixture with constant stirring for 72 hours.[10]

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.[10]

  • Transfer the residue to a separatory funnel and add 20 mL of a 10% K2CO3 solution.[10]

  • Extract the organic compound with three portions of 30 mL of CH2Cl2.[10]

  • Dry the combined organic phases over anhydrous sodium sulfate.[10]

  • Concentrate the organic phase under reduced pressure to yield the crude product.[10]

  • Purify the product by column chromatography using ethyl acetate as the mobile phase.[10]

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carbohydrazide, N-H stretches).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

In Vitro Biological Evaluation

Acetylcholinesterase Inhibition Assay

The primary in vitro evaluation of the synthesized compounds is the determination of their ability to inhibit AChE. The most widely used method for this is the colorimetric assay developed by Ellman.[11][12]

Principle of the Ellman's Assay

This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.[11] The rate of color formation is proportional to the AChE activity.

Ellmans_Assay cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection A Acetylthiocholine C Thiocholine + Acetate A->C Hydrolysis B AChE B->A Catalyzes D Thiocholine F 2-nitro-5-thiobenzoate (yellow) D->F E DTNB (colorless) E->F

Caption: Principle of the Ellman's colorimetric assay for AChE activity.

Experimental Protocol for AChE Inhibition Assay

The following is a generalized protocol for a 96-well plate-based assay.[13][14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.2).

    • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the same buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the buffer, the test compound solution (or buffer for the control), and the DTNB solution.

    • Initiate the reaction by adding the AChE enzyme solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Start the enzymatic reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent inhibitors.[5][15] By synthesizing and testing a series of analogs with systematic modifications, key structural features required for potent AChE inhibition can be identified.

Key Structural Modifications and Their Potential Impact:
  • Substituents on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the benzyl ring can influence the electronic properties and steric bulk of the molecule, affecting its interaction with the enzyme's active site.

  • Modifications of the Hydrazone Moiety: Varying the aldehyde or ketone used to form the hydrazone introduces different aromatic or heterocyclic groups, which can form additional interactions within the active site gorge of AChE.

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the piperidine ring to the hydrazone can impact the overall conformation of the molecule and its ability to adopt an optimal binding pose.

Data Presentation: A Comparative Table of IC50 Values
Compound IDR1 (Benzyl Substituent)R2 (Hydrazone Substituent)AChE IC50 (µM)
1 HPhenyl15.2
2 4-ClPhenyl8.5
3 4-OCH3Phenyl12.1
4 H2-Hydroxyphenyl5.3
Donepezil --0.06

Note: The data in this table is hypothetical and for illustrative purposes only.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are performed to elucidate the mechanism by which the compounds inhibit AChE.[4] This information is valuable for understanding the nature of the inhibitor-enzyme interaction.

Methodology

The AChE inhibition assay is performed with varying concentrations of the substrate (ATCI) at fixed concentrations of the inhibitor. The initial reaction velocities are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Interpretation of Lineweaver-Burk Plots

The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.

  • Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.[4]

Many piperidine-based AChE inhibitors, including derivatives of Donepezil, have been shown to exhibit a mixed-type inhibition pattern.[4]

In Silico Computational Modeling

Computational methods, such as molecular docking and molecular dynamics, provide powerful tools for visualizing and understanding the interactions between inhibitors and AChE at the molecular level.[16][17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18] This technique can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of AChE is obtained from the Protein Data Bank (PDB). The structures of the inhibitors are built and energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the enzyme.

  • Docking Simulation: The ligands are docked into the active site of the enzyme using a suitable docking program.

  • Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions, such as:

    • Hydrogen bonds: With residues like Tyr121 and Asp72.[18]

    • π-π stacking: Between the aromatic rings of the inhibitor and aromatic residues in the active site gorge, such as Trp84 and Phe330.[19]

    • Hydrophobic interactions: With other nonpolar residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting residues.[20][21]

In Vivo Evaluation in Animal Models

Promising compounds identified from in vitro and in silico studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a living organism.[22]

Animal Models of Alzheimer's Disease
  • Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a model for testing the symptomatic effects of cholinomimetic drugs.[22]

  • Transgenic Mouse Models: Mice that are genetically engineered to express human genes associated with familial AD (e.g., amyloid precursor protein, presenilin) develop some of the pathological hallmarks of the disease, such as amyloid plaques.[23] The Tg2576 mouse model is one such example.[23]

Behavioral Assays for Cognitive Function

A variety of behavioral tests are used to assess learning and memory in animal models:[22]

  • Morris Water Maze: A test of spatial learning and memory.

  • Y-Maze: A test of spatial working memory.

  • Passive Avoidance Test: A test of fear-motivated memory.

Ex Vivo Analysis

Following behavioral testing, brain tissue can be collected to measure the degree of AChE inhibition in different brain regions and to quantify the levels of acetylcholine.[5] This provides a direct link between the behavioral effects of the compound and its biochemical mechanism of action. Studies have shown that effective AChE inhibitors can significantly increase acetylcholine levels in the cerebral cortex.[5]

Conclusion and Future Perspectives

The 1-benzylpiperidine-4-carbohydrazide scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. The synthetic accessibility of this class of compounds allows for the generation of diverse chemical libraries for extensive structure-activity relationship studies. Through a combination of in vitro enzymatic assays, in silico computational modeling, and in vivo evaluation in relevant animal models, it is possible to identify lead candidates with high potency and favorable drug-like properties.

Future research in this area should focus on:

  • Lead Optimization: Fine-tuning the structure of the most potent inhibitors to enhance their efficacy, selectivity for AChE over other cholinesterases (like butyrylcholinesterase), and pharmacokinetic properties (e.g., blood-brain barrier permeability, metabolic stability).

  • Multi-Target-Directed Ligands: Designing hybrid molecules that not only inhibit AChE but also target other key pathological pathways in Alzheimer's disease, such as amyloid-beta aggregation or tau hyperphosphorylation.[24][25]

  • Advanced In Vivo Studies: Conducting more extensive preclinical studies to evaluate the long-term efficacy and safety of lead compounds, with the ultimate goal of progressing the most promising candidates into clinical development.

The systematic approach outlined in this guide provides a robust framework for the discovery and development of the next generation of acetylcholinesterase inhibitors, offering hope for improved therapeutic options for patients with Alzheimer's disease.

References

  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com.
  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their P
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Dementia treatment | Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. YouTube.
  • Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. PMC - NIH.
  • 4-Benzylpiperidine. Wikipedia.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). PubMed.
  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Molecular docking and molecular dynamic studies of semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors. SciELO.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.
  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. PMC - PubMed Central.
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A System
  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
  • (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION.
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central.
  • In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzym
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.
  • Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates.
  • Computational Studies on Acetylcholinesterases. MDPI.
  • Full article: Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and comput
  • 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Bentham Science Publishers.
  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC - NIH.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-Benzylpiperidine-4-carbohydrazide

A Technical Guide for Medicinal Chemistry Applications Executive Summary & Application Context 1-Benzylpiperidine-4-carbohydrazide (CAS: 84196-16-7) serves as a critical pharmacophore scaffold in neurodegenerative drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Application Context

1-Benzylpiperidine-4-carbohydrazide (CAS: 84196-16-7) serves as a critical pharmacophore scaffold in neurodegenerative drug discovery.[1][2] It is a primary intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, including analogs of Donepezil , and various antimicrobial agents.[2]

For the application scientist, this molecule presents a unique spectroscopic challenge due to the conformational mobility of the piperidine ring and the proton-exchange dynamics of the hydrazide moiety.[1][2] This guide moves beyond basic peak listing to provide a self-validating analytical framework. We focus on distinguishing the bona fide hydrazide from its ester precursor (ethyl 1-benzylpiperidine-4-carboxylate) and potential hydrolysis byproducts (carboxylic acids).[1][2]

Synthesis & Sample Validation (The Pre-Analysis Phase)

Scientific Integrity Note: You cannot accurately analyze what you have not rigorously purified.[1][2] The spectroscopic data below is predicated on a sample synthesized via the nucleophilic substitution of ethyl isonipecotate with benzyl chloride, followed by hydrazinolysis.

Synthesis Workflow (Graphviz Visualization)

The following workflow outlines the critical path to generating an analytical-grade sample.

SynthesisWorkflow Reactants Ethyl Isonipecotate + Benzyl Chloride Intermediate Ethyl 1-benzylpiperidine- 4-carboxylate Reactants->Intermediate Alkylation (K2CO3, DMF) Product 1-Benzylpiperidine- 4-carbohydrazide Intermediate->Product Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (Excess, Reflux) Reagent->Product Purification Recrystallization (EtOH/Ether) Product->Purification Impurity Removal

Figure 1: Synthetic pathway and purification logic.[1][2][3][4][5][6][7] Note the requirement for excess hydrazine to prevent dimer formation.[1]

Spectroscopic Analysis: The Core Data

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification and exclusion of ester starting material.[1][2]

The disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the emergence of the hydrazide doublet are the primary "Go/No-Go" quality gates.[1][2]

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Primary Amine 3300 - 3350ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Appears as a doublet (asymmetric/symmetric stretch).[1]
Secondary Amide 3200 (broad)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Often hydrogen-bonded; broader than the

bands.[1]
Amide I 1640 - 1660ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Critical: Shifted lower than the precursor ester (1730 cm⁻¹).[1]
Amide II 1530 - 1550ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Bending vibration; confirms amide bond formation.[1]
Aromatic Ring 3030, 1600, 1495ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Confirms integrity of the benzyl group.
Nuclear Magnetic Resonance (NMR)

Objective: Structural connectivity and conformational analysis.

Solvent Selection: DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


  is the mandatory solvent for this analysis.[1]
  • Why? Chloroform (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) often causes broadening of the hydrazide protons (
    
    
    
    ) due to exchange rates and poor solubility.[1] DMSO stabilizes these protons via hydrogen bonding, allowing for distinct integration.[1][2]
3.2.1

H NMR Assignments (400 MHz, DMSO-

)
PositionShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
Hydrazide NH 8.80 - 9.00Broad Singlet1HMost deshielded exchangeable proton; disappears with

.[1]
Aromatic 7.20 - 7.35Multiplet5HPhenyl ring protons; integration confirms 1:1 Benzyl:Piperidine ratio.[1][2]
Hydrazide NH₂ 4.15 - 4.25Broad Singlet2HUpfield from amide NH; diagnostic for terminal hydrazine.[1][2]
Benzyl CH₂ 3.42 - 3.45Singlet2HKey Anchor Signal. Connects aromatic ring to piperidine nitrogen.[1][2]
Piperidine (Eq) 2.75 - 2.85Doublet (broad)2HC-2/C-6 Equatorial protons (deshielded by N lone pair proximity).[1][2]
Piperidine (Methine) 2.00 - 2.15Multiplet (tt)1HC-4 proton; alpha to the carbonyl.[1][2]
Piperidine (Ax) 1.85 - 1.95Triplet (broad)2HC-2/C-6 Axial protons.[1][2]
Piperidine (C3/C5) 1.50 - 1.65Multiplet4HC-3/C-5 methylene envelope.[1][2]
3.2.2

C NMR Assignments (100 MHz, DMSO-

)
  • Carbonyl (C=O): 173.5 ppm (Distinct from ester precursor at ~175 ppm).[1][2]

  • Aromatic (Ipso): 138.6 ppm.[1][2][8]

  • Aromatic (CH): 129.3, 128.5, 127.2 ppm.[1][2]

  • Benzyl (CH₂): 62.8 ppm.[1][2]

  • Piperidine (C2/C6): 53.2 ppm.[1][2]

  • Piperidine (C4): 40.5 ppm.[1][2]

  • Piperidine (C3/C5): 28.9 ppm.[1][2][6]

3.2.3 NMR Logic Visualization

The following diagram illustrates the COSY (Correlation Spectroscopy) logic used to assign the piperidine ring protons, distinguishing axial/equatorial pairs.

NMR_Logic Benzyl Benzyl CH2 (3.45 ppm) N_Atom Piperidine N Benzyl->N_Atom Inductive Effect H2_6 H-2,6 (Ax/Eq) (1.9 / 2.8 ppm) N_Atom->H2_6 Deshielding H3_5 H-3,5 (Multiplet) (1.6 ppm) H2_6->H3_5 COSY Correlation H4 H-4 (Methine) (2.1 ppm) H3_5->H4 COSY Correlation Carbonyl Carbonyl Group H4->Carbonyl Alpha Position

Figure 2: NMR assignment logic flow. The Benzyl CH2 serves as the spectral anchor point.[1]

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.[1][2] Molecular Formula:


Exact Mass:  233.15 Da
Fragmentation Pattern (EI/ESI-MS/MS)[1][2]
  • Parent Ion: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     m/z.[1]
    
  • Tropylium Ion (Diagnostic): m/z 91.

    • Mechanism:[1][2][7] Cleavage of the benzyl-nitrogen bond forms the stable tropylium cation (

      
      ).[1] This is the base peak in many spectra of benzyl-amines.
      
  • Piperidine Fragment: m/z 174.

    • Mechanism:[1][2][7] Loss of the hydrazide moiety (

      
      , mass 31) or McLafferty-type rearrangement.[1]
      
  • Acylium Ion: m/z 202.

    • Mechanism:[1][2][7] Loss of the terminal hydrazine (

      
      ).[1]
      

Quality Control: Impurity Profiling

When analyzing commercial or synthesized batches, look for these specific "red flags":

  • The "Ester" Ghost: A triplet at ~1.2 ppm and quartet at ~4.1 ppm in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H NMR indicates residual Ethyl 1-benzylpiperidine-4-carboxylate.[1]
    
  • The "Dimer" Trap: If the hydrazinolysis is run with insufficient hydrazine, two piperidine rings can couple to one hydrazine, forming a symmetrical dimer.[1][2]

    • Detection: MS parent ion at m/z ~434.[1][2] Disappearance of the

      
       doublet in IR.
      

References

  • Synthesis of Donepezil Intermediates: Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995).[1][2] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds.[1][2] Journal of Medicinal Chemistry, 38(24), 4821–4829.[1][2]

  • Hydrazide Characterization: Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2017).[1][2] Recent advances in medicinal chemistry of hydrazide-hydrazones. European Journal of Medicinal Chemistry, 138, 442-453.[1][2]

  • Piperidine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (General reference for piperidine ring shifts).

Sources

Foundational

Preliminary Toxicity Assessment Framework: 1-Benzylpiperidine-4-carbohydrazide

Executive Summary & Risk Profile 1-Benzylpiperidine-4-carbohydrazide is a synthetic intermediate frequently utilized as a scaffold in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-Benzylpiperidine-4-carbohydrazide is a synthetic intermediate frequently utilized as a scaffold in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibitors (related to Donepezil) and anti-cancer agents. Its toxicity profile is bifurcated by its two distinct pharmacophores: the benzylpiperidine moiety and the carbohydrazide functional group.

This guide establishes a tiered assessment protocol. The primary toxicological risks identified via Structure-Activity Relationship (SAR) analysis are cardiotoxicity (hERG inhibition) and genotoxicity (hydrazide-mediated) . Immediate "Go/No-Go" decisions should be based on the results of the Ames test and hERG patch-clamp assays described herein.

Key Structural Alerts (In Silico Analysis)
MoietyAssociated RiskMechanism
Benzylpiperidine Cardiotoxicity (QT Prolongation)High-affinity blockade of the hERG

channel due to hydrophobic interactions in the channel pore.
Benzylpiperidine CNS ToxicityPotent AChE inhibition leading to cholinergic crisis (tremors, salivation).
Carbohydrazide Genotoxicity / MutagenicityMetabolic release of free hydrazine or formation of reactive nitrenium ions.
Carbohydrazide NeurotoxicityDepletion of Pyridoxal Phosphate (Vitamin B6) via hydrazone formation, inhibiting GABA synthesis.

Metabolic Stability & Biotransformation Pathways

Understanding the metabolic fate is critical, as the toxicity may stem from the parent compound or its cleavage products. The compound is predicted to undergo Phase I metabolism via hepatic CYP450 enzymes and hydrolytic amidases.

Predicted Metabolic Map

The following diagram illustrates the critical biotransformation routes that must be monitored during microsomal stability assays.

MetabolicPathways Parent 1-Benzylpiperidine- 4-carbohydrazide Met1 1-Benzylpiperidine- 4-carboxylic acid Parent->Met1 Amidase Hydrolysis Hydrazine Hydrazine (TOXIC / CARCINOGEN) Parent->Hydrazine Hydrolysis Met2 Piperidine-4- carbohydrazide Parent->Met2 CYP450 (N-dealkylation) Benzaldehyde Benzaldehyde Parent->Benzaldehyde CYP450 Hydrazone Pyridoxal Hydrazone (B6 Depletion) Hydrazine->Hydrazone Reacts with Vitamin B6

Figure 1: Predicted metabolic pathways. Note the potential liberation of free hydrazine (carcinogenic) and the N-dealkylation route typical of benzylpiperidines.

Critical Assessment Protocols (In Vitro)

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The carbohydrazide group is a structural alert for mutagenicity. This assay determines if the compound causes base-pair substitutions or frameshift mutations.[1][2]

Protocol Standard: OECD Guideline 471 Self-Validating Control: Use of strain TA100 (sensitive to base-pair substitution) and TA98 (frameshift), with and without S9 metabolic activation.

Step-by-Step Methodology:

  • Strain Preparation: Cultivate Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA for 10 hours at 37°C.

  • S9 Mix Preparation: Prepare 10% S9 mix using phenobarbital/β-naphthoflavone-induced rat liver homogenate to simulate mammalian metabolism.

  • Dose Selection:

    • Range finding: 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

    • Critical Check: If precipitation occurs, the top dose is the lowest precipitating concentration.

  • Plate Incorporation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer) + 2.0 mL top agar (containing traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: Incubate inverted plates at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies manually or via automated counter.

  • Interpretation: A Positive result is a dose-dependent increase in revertants >2-fold over solvent control.

Cardiotoxicity: hERG Channel Inhibition (Patch Clamp)

Rationale: The benzylpiperidine moiety is a known pharmacophore for hERG blockade. Inhibition leads to Delayed Rectifier Potassium Current (


) reduction, causing QT interval prolongation and potential Torsades de Pointes (TdP).

Protocol Standard: ICH S7B Guidelines Target:


 < 10 µM indicates high risk.

Step-by-Step Methodology:

  • Cell System: Use HEK293 or CHO cells stably expressing the hERG (Kv11.1) gene.[3]

  • Solutions:

    • Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Electrophysiology (Whole-Cell Configuration):

    • Establish GΩ seal and break-in.

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

  • Drug Application:

    • Perfuse vehicle (control) until stable.

    • Apply 1-Benzylpiperidine-4-carbohydrazide at ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 5 minutes per concentration for equilibrium.

    • Apply Positive Control (e.g., E-4031, 100 nM) to fully block the channel.

  • Data Analysis:

    • Measure peak tail current amplitude at -50 mV.

    • Normalize current to control values.

    • Fit data to the Hill equation to derive

      
      .
      

Toxicity Mechanism & Causality Logic[4]

The following diagram details the causal chain of toxicity for the two primary risks. This logic tree supports the selection of the assays above.

ToxMechanism Compound 1-Benzylpiperidine- 4-carbohydrazide HydrazideGroup Hydrazide Moiety Compound->HydrazideGroup PiperidineGroup Benzylpiperidine Moiety Compound->PiperidineGroup B6_Depletion Pyridoxal Phosphate Scavenging HydrazideGroup->B6_Depletion Schiff Base Formation GABA_Drop Reduced GABA Synthesis B6_Depletion->GABA_Drop Seizures Neurotoxicity / Seizures GABA_Drop->Seizures hERG_Block hERG Channel Blockade PiperidineGroup->hERG_Block Pore Binding Repol_Delay Delayed Ventricular Repolarization hERG_Block->Repol_Delay Arrhythmia QT Prolongation / Torsades de Pointes Repol_Delay->Arrhythmia

Figure 2: Causal toxicity pathways. Left branch: Hydrazide-mediated neurotoxicity. Right branch: Piperidine-mediated cardiotoxicity.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B. Link

  • Vandenberghe, I., et al. (2023). State dependent dissociation of HERG channel inhibitors. British Journal of Pharmacology. Link

  • PubChem. (n.d.). Compound Summary: 1-Benzylpiperidine-4-carbohydrazide. National Library of Medicine. Link

  • Gadaleta, D., et al. (2019). SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data. Journal of Cheminformatics. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 1-Benzylpiperidine-4-carbohydrazide using HPLC and GC-MS

Introduction 1-Benzylpiperidine-4-carbohydrazide is a derivative of piperidine, a core scaffold in many pharmacologically active compounds.[1] The accurate and precise quantification of such molecules is critical in vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzylpiperidine-4-carbohydrazide is a derivative of piperidine, a core scaffold in many pharmacologically active compounds.[1] The accurate and precise quantification of such molecules is critical in various stages of drug development, from synthesis and formulation to quality control and pharmacokinetic studies. This document provides detailed analytical methods for the determination of 1-Benzylpiperidine-4-carbohydrazide using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is a robust and widely accessible technique suitable for routine quantification, while GC-MS offers higher specificity and sensitivity, particularly when dealing with complex matrices. This guide will delve into the technical rationale behind the proposed methods, offering detailed protocols and validation considerations to ensure data integrity and reproducibility.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of 1-Benzylpiperidine-4-carbohydrazide. This approach is selected based on the predicted moderate polarity of the analyte. The benzyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the piperidine and carbohydrazide moieties contribute to its polarity. A common mobile phase for piperidine derivatives consists of acetonitrile and water, often with an acidic modifier to ensure good peak shape and reproducibility.[2][3][4] Formic acid is chosen as the modifier to ensure compatibility with mass spectrometry if an HPLC-MS method is desired in the future.[2] UV detection is appropriate due to the presence of the chromophoric benzyl group.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Step-by-Step Protocol: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of 1-Benzylpiperidine-4-carbohydrazide (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial conditions (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 1-Benzylpiperidine-4-carbohydrazide in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 1-Benzylpiperidine-4-carbohydrazide in the samples from the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (%) 98.0 - 102.0
Precision (%RSD) < 2.0
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Data_Acquisition Data Acquisition & Processing UV_Detection->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: HPLC analytical workflow for 1-Benzylpiperidine-4-carbohydrazide.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[5] Due to the presence of polar N-H and C=O groups in the carbohydrazide moiety, 1-Benzylpiperidine-4-carbohydrazide is expected to have low volatility and may exhibit poor peak shape or thermal degradation in the GC inlet. To overcome these challenges, a derivatization step is necessary.[6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to increase the volatility and thermal stability of compounds containing active hydrogens.[7] The resulting trimethylsilyl (TMS) derivative is more amenable to GC analysis.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
GC-MS System A standard GC-MS system with a split/splitless injector and a mass selective detector.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Step-by-Step Protocol: GC-MS Analysis
  • Derivatization:

    • To 100 µL of a standard or sample solution in a vial, add 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a stock solution of 1-Benzylpiperidine-4-carbohydrazide (1 mg/mL) in a dry aprotic solvent like pyridine or acetonitrile.

    • Prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution.

    • Derivatize the standards as described above.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent extraction or solid-phase extraction (SPE) protocol.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the derivatization solvent and proceed with the derivatization step.

  • Analysis:

    • Inject the derivatized standards and samples into the GC-MS system.

    • Identify the TMS-derivatized analyte by its retention time and mass spectrum.

    • For quantitative analysis in SIM mode, select characteristic ions of the derivatized analyte.

    • Construct a calibration curve and determine the concentration in the samples.

Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 50 µg/mL
Accuracy (%) 97.0 - 103.0
Precision (%RSD) < 5.0
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (0.1-50 µg/mL) Derivatization Derivatization (BSTFA, 70°C, 30 min) Standard_Prep->Derivatization Sample_Prep Sample Preparation (Extraction & Reconstitution) Sample_Prep->Derivatization GCMS_System GC-MS System (DB-5ms Column, Temp Program) Derivatization->GCMS_System MS_Detection MS Detection (EI, Scan/SIM) GCMS_System->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Spectral_ID Spectral Identification Data_Acquisition->Spectral_ID Quantification Quantification of Analyte Data_Acquisition->Quantification

Caption: GC-MS analytical workflow for 1-Benzylpiperidine-4-carbohydrazide.

Part 3: Comparison of Methods and Concluding Remarks

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning
Sample Volatility Not requiredRequired (achieved via derivatization)
Sample Preparation Simpler (dissolve and filter)More complex (extraction and derivatization)
Sensitivity Good (µg/mL range)Excellent (ng/mL range)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Instrumentation Cost LowerHigher
Typical Application Routine QC, purity assessmentTrace analysis, metabolite identification

References

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide.
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile.
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Tokyo Chemical Industry. (n.d.). 1-Benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemsrc. (2025). 1-Benzylpiperidine-4-carbaldehyde.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Science.gov. (n.d.). derivatization gas chromatography: Topics by Science.gov.
  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.

Sources

Application

Application Note: In Vitro Characterization of 1-Benzylpiperidine-4-carbohydrazide as an Acetylcholinesterase Inhibitor

Introduction & Scientific Context The 1-benzylpiperidine moiety represents a privileged pharmacophore in neuropharmacology, serving as the structural anchor for Donepezil (Aricept®), a gold-standard acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1-benzylpiperidine moiety represents a privileged pharmacophore in neuropharmacology, serving as the structural anchor for Donepezil (Aricept®), a gold-standard acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy. The specific derivative, 1-Benzylpiperidine-4-carbohydrazide , contains a hydrazide linker that offers unique hydrogen-bonding capabilities within the enzyme's active gorge, potentially bridging the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS).

This application note provides a high-fidelity protocol for evaluating this compound using the Ellman Assay . Unlike generic protocols, this guide addresses specific challenges associated with piperidine-based inhibitors, such as basicity-induced pH shifts and the requirement for pre-incubation to capture slow-binding kinetics common to high-affinity dual-site inhibitors.

Mechanistic Principle (The Ellman Reaction)

The assay relies on the enzymatic hydrolysis of Acetylthiocholine (ATCh) to Thiocholine.[1][2][3] The free thiol group of Thiocholine reacts rapidly with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm .[1][2][4]




Materials & Reagent Preparation

Reagents
ComponentSpecificationStorage
Enzyme Electrophorus electricus AChE (Type VI-S) or Human Recombinant AChE-20°C
Substrate Acetylthiocholine Iodide (ATCh)-20°C (Desiccated)
Chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)4°C
Inhibitor 1-Benzylpiperidine-4-carbohydrazide-20°C
Buffer 0.1 M Phosphate Buffer (pH 8.0 or 7.4)4°C
Solvent Dimethyl Sulfoxide (DMSO), anhydrousRT
Stock Solution Preparation (Critical Steps)
  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer. Adjust pH to 8.0 for maximum sensitivity or 7.4 for physiological relevance. Note: Piperidine derivatives are basic; ensure the buffer capacity is sufficient to maintain pH.

  • Inhibitor Stock: Dissolve 1-Benzylpiperidine-4-carbohydrazide in 100% DMSO to create a 10 mM master stock.

    • Caution: Ensure final DMSO concentration in the well is <1% . Higher concentrations can denature AChE and skew results.

  • DTNB Solution: Prepare 10 mM DTNB in phosphate buffer containing 0.1% Sodium Bicarbonate (to improve stability).

  • Enzyme Working Solution: Dilute stock enzyme in buffer + 0.1% BSA (stabilizer) to achieve an activity rate of ~0.05–0.1 Absorbance Units/min.

Experimental Workflow Visualization

The following diagram illustrates the critical "Pre-Incubation" workflow required for benzylpiperidine derivatives to ensure equilibrium binding before substrate addition.

AChE_Assay_Workflow cluster_controls Critical Controls Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (Logarithmic Steps) Stock->Dilution Dilute in Buffer PlatePrep Plate Setup (Buffer + Enzyme + Inhibitor) Dilution->PlatePrep Add 20 µL Incubation Pre-Incubation (20 min @ 25°C) PlatePrep->Incubation Allow Binding Reaction Initiation (Add ATCh + DTNB) Incubation->Reaction Start Hydrolysis Read Kinetic Reading (412 nm, 10 min) Reaction->Read Measure Slope Blank Blank (No Enzyme) Control Vehicle Control (Enzyme + DMSO)

Caption: Workflow for AChE inhibition emphasizing the pre-incubation step necessary for equilibration of piperidine-based inhibitors.

Protocol 1: IC50 Determination (96-Well Format)[1][4]

This protocol determines the concentration required to inhibit 50% of enzyme activity.[1][4][5]

Plate Setup
  • Total Volume per Well: 200 µL

  • Replicates: Triplicate (

    
    )
    
Step-by-Step Procedure
  • Blanking: Add 160 µL of Phosphate Buffer to "Blank" wells and "Control" wells.

  • Inhibitor Addition:

    • Add 20 µL of test compound (diluted in buffer) to "Test" wells. Test range:

      
       M to 
      
      
      
      M.
    • Add 20 µL of vehicle (buffer + equivalent DMSO) to "Control" and "Blank" wells.

  • Enzyme Addition:

    • Add 10 µL of AChE working solution to "Test" and "Control" wells.

    • Add 10 µL of buffer (No Enzyme) to "Blank" wells (corrects for spontaneous hydrolysis).

  • Pre-Incubation (Crucial): Incubate the plate for 15–20 minutes at 25°C.

    • Scientific Rationale: Benzylpiperidines often bind to the PAS first and induce conformational changes. Immediate substrate addition can mask inhibition, leading to artificially high IC50 values.

  • Reaction Initiation: Add 10 µL of Substrate Mix (ATCh + DTNB) to all wells.

    • Final Concentrations: 0.5 mM ATCh, 0.3 mM DTNB.

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 412 nm in Kinetic Mode every 30 seconds for 10 minutes.

Data Analysis
  • Calculate the Velocity (

    
    )  (slope of Absorbance vs. Time) for each well.[1]
    
  • Subtract the average Blank Velocity (

    
    ) from all readings.
    
  • Calculate % Inhibition:

    
    
    
  • Plot Log[Inhibitor] vs. % Inhibition and fit to a non-linear regression (Sigmoidal Dose-Response) to derive the IC50 .[1][5]

Protocol 2: Kinetic Mechanism (Lineweaver-Burk)

Once IC50 is established, determine if the inhibition is Competitive, Non-Competitive, or Mixed.

Procedure
  • Select 3 concentrations of 1-Benzylpiperidine-4-carbohydrazide:

    
     (Control), 
    
    
    
    , and
    
    
    .
  • Prepare 5 concentrations of Substrate (ATCh): 0.1, 0.25, 0.5, 1.0, and 2.0 mM.

  • Run the Ellman assay as described above for every combination of Inhibitor and Substrate.

  • Visualization: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpretation Logic
Pattern


MechanismLikely Binding Mode
Intersect on Y-axis UnchangedIncreasesCompetitive Binds to CAS (Active Site)
Intersect on X-axis DecreasesUnchangedNon-Competitive Binds to PAS (Allosteric)
Intersect in Quadrant 2 DecreasesIncreasesMixed Dual binding (PAS + CAS)

Note: 1-Benzylpiperidine derivatives typically exhibit Mixed Inhibition due to the dual-site binding nature of the scaffold (Sugimoto et al., 1992).

Mechanism of Action Diagram

The following diagram details the molecular interference of the inhibitor within the AChE gorge.

Mechanism_Action AChE AChE Enzyme (Active Gorge) PAS Peripheral Anionic Site (PAS) AChE->PAS CAS Catalytic Anionic Site (CAS) AChE->CAS Inhibitor 1-Benzylpiperidine- 4-carbohydrazide Inhibitor->PAS Benzyl Ring (Hydrophobic) Inhibitor->CAS Carbohydrazide (H-Bonding) Substrate Acetylthiocholine Substrate->CAS Blocked by Inhibitor

Caption: Dual-site binding hypothesis: Benzyl moiety occupies PAS while carbohydrazide extends toward CAS.

Troubleshooting & Best Practices

  • Non-Enzymatic Hydrolysis: ATCh degrades spontaneously at pH > 8.0. If high background is observed in Blank wells, lower pH to 7.4 or prepare ATCh fresh every 30 minutes.

  • Color Interference: If the test compound is yellow or reacts with DTNB (false positive), run a "Compound Blank" (Buffer + Compound + DTNB, no Enzyme) and subtract this value.

  • DMSO Limit: Ensure DMSO is constant across all wells. If the compound precipitates upon addition to the buffer, use a co-solvent like PEG-400 (up to 1%) or reduce the concentration range.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.

  • Bajda, M., et al. (2013). Search for new acetylcholinesterase inhibitors in the group of N-benzylpiperidine derivatives. Bioorganic & Medicinal Chemistry, 21(1), 56–63.

Sources

Method

Animal models for in vivo testing of 1-Benzylpiperidine-4-carbohydrazide efficacy

An Application Guide for Preclinical Efficacy Testing of 1-Benzylpiperidine-4-carbohydrazide Introduction: Rationale for In Vivo Evaluation The compound 1-Benzylpiperidine-4-carbohydrazide is a novel chemical entity feat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Efficacy Testing of 1-Benzylpiperidine-4-carbohydrazide

Introduction: Rationale for In Vivo Evaluation

The compound 1-Benzylpiperidine-4-carbohydrazide is a novel chemical entity featuring a confluence of structural motifs known for their biological activity within the central nervous system (CNS). The N-benzylpiperidine core is a well-established scaffold in medicinal chemistry, integral to numerous approved and investigational drugs.[1] This moiety is recognized for its ability to form crucial cation-π interactions with protein targets and serves as a versatile framework for optimizing drug efficacy and physicochemical properties.[1] Specifically, N-benzylpiperidine derivatives have been successfully developed as multi-target ligands for neurodegenerative conditions like Alzheimer's disease, often targeting acetylcholinesterase (AChE) and other key enzymes.[2][3][4]

Furthermore, the foundational 4-benzylpiperidine structure is known to function as a monoamine releasing agent, a class of drugs that increases the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin.[5][6] This mechanism is central to the action of various psychostimulants and neurological drugs. The inclusion of a carbohydrazide group introduces additional chemical functionality that can participate in hydrogen bonding and other interactions, potentially conferring unique pharmacological properties.

Given the absence of published in vivo data for 1-Benzylpiperidine-4-carbohydrazide, its structural components provide a strong rationale for investigating its efficacy in animal models relevant to CNS disorders. This guide outlines detailed protocols for evaluating its potential in three key therapeutic areas:

  • Cognitive Enhancement: Assessing its potential as a pro-cognitive agent in a model of cholinergic deficit relevant to Alzheimer's disease.

  • Anticonvulsant Activity: Screening for efficacy against electrically and chemically induced seizures.

  • Neuroprotection: Evaluating its ability to protect against neuronal damage in a model of ischemic stroke.

These protocols are designed to provide a robust framework for establishing a preliminary efficacy profile of 1-Benzylpiperidine-4-carbohydrazide, guiding further drug development efforts.

Section 1: Evaluation of Pro-Cognitive Efficacy in a Cholinergic Deficit Model

Scientific Rationale

A primary pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is critical for learning and memory.[2] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a principal therapeutic strategy for alleviating cognitive symptoms.[2][7] Many N-benzylpiperidine analogs have been designed as AChE inhibitors.[4] Therefore, the primary hypothesis for this line of investigation is that 1-Benzylpiperidine-4-carbohydrazide may exhibit AChE inhibitory activity and ameliorate cognitive deficits.

The scopolamine-induced amnesia model is a well-validated and widely used pharmacological model for this purpose. Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing transient but robust deficits in learning and memory that mimic aspects of Alzheimer's-related cognitive impairment.[8][9] This model is ideal for rapidly screening the efficacy of potential cholinomimetic or neuroprotective compounds.[9]

Chosen Animal Model: Scopolamine-Induced Amnesia in Mice

This protocol will assess the ability of 1-Benzylpiperidine-4-carbohydrazide to reverse cognitive deficits induced by scopolamine using the Y-maze spontaneous alternation task, a measure of spatial working memory.[10]

Experimental Workflow: Scopolamine-Induced Amnesia Model

G cluster_prep Phase 1: Preparation & Acclimation cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Endpoint Analysis acclimate Animal Acclimation (7 days) groups Group Allocation (n=10-12 per group) acclimate->groups drug_prep Compound & Vehicle Preparation groups->drug_prep test_compound Administer Test Compound / Vehicle (e.g., IP, PO) drug_prep->test_compound t = -60 min wait1 Waiting Period (30 min) test_compound->wait1 scopolamine Administer Scopolamine / Saline (1 mg/kg, IP) wait1->scopolamine wait2 Waiting Period (30 min) scopolamine->wait2 ymaze Y-Maze Spontaneous Alternation Test (8 min) wait2->ymaze t = 0 min euthanasia Euthanasia & Brain Collection ymaze->euthanasia Post-test biochem Biochemical Assays (AChE Activity) euthanasia->biochem stats Statistical Analysis (ANOVA) biochem->stats G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_induction Phase 3: Seizure Induction cluster_analysis Phase 4: Observation & Analysis acclimate Animal Acclimation & Grouping drug_prep Compound & Vehicle Preparation acclimate->drug_prep administer Administer Test Compound / Vehicle (e.g., 10, 30, 100 mg/kg, IP) wait Waiting Period for TPE (Time to Peak Effect, e.g., 30-60 min) administer->wait mes MES Test (Corneal Electrodes, 50 mA, 0.2s) wait->mes ptz PTZ Test (Subcutaneous Injection, e.g., 85 mg/kg) wait->ptz observe Observe Seizure Behavior (30 min) mes->observe ptz->observe score Score Endpoint (Protection or Seizure Latency) observe->score stats Calculate ED50 / Statistical Analysis score->stats

Caption: General workflow for acute anticonvulsant screening.

Protocol 2.1: Maximal Electroshock Seizure (MES) Test

1. Animals:

  • Species/Strain: Male CF-1 mice.

  • Weight: 18-25 g.

2. Materials & Reagents:

  • Test Compound, Vehicle, Positive Control (e.g., Phenytoin).

  • Electroconvulsive shock device with corneal electrodes.

  • 0.9% saline solution with a topical anesthetic (e.g., 0.5% tetracaine) for the corneas.

3. Procedure:

  • Administer the test compound or controls at various doses (e.g., 10, 30, 100 mg/kg, IP).

  • At the predetermined time of peak effect (e.g., 30 or 60 minutes post-injection), proceed with the test.

  • Apply a drop of the saline/anesthetic solution to the mouse's corneas to ensure good electrical contact and provide local anesthesia. [11]4. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes. [11]5. Immediately observe the animal for the characteristic seizure pattern: a tonic phase followed by hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent. [12][11]

Protocol 2.2: Pentylenetetrazol (PTZ) Induced Seizure Test

1. Animals:

  • Species/Strain: Male Swiss albino mice.

  • Weight: 20-25 g.

2. Materials & Reagents:

  • Test Compound, Vehicle, Positive Control (e.g., Diazepam).

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

3. Procedure:

  • Administer the test compound or controls at various doses (IP).

  • At the time of peak effect, administer PTZ via a subcutaneous (s.c.) injection in the loose skin of the neck. [13]3. Immediately place the mouse in an individual observation chamber.

  • Observe the animal continuously for 30 minutes.

  • Endpoints: Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure. Note the presence or absence of tonic-clonic seizures and mortality. Protection is often defined as the absence of generalized clonic seizures within the 30-minute observation period.

Data Presentation: Anticonvulsant Screening Parameters
ParameterMES TestPTZ Test
Animal Model Male CF-1 Mice (18-25g)Male Swiss Albino Mice (20-25g)
Inducing Agent Electrical CurrentPentylenetetrazol (PTZ)
Stimulus/Dose 50 mA, 60 Hz, 0.2 sec85 mg/kg, s.c. (convulsant dose for 97% of animals)
Primary Endpoint Abolition of tonic hindlimb extensionAbsence of generalized clonic seizures
Secondary Endpoint(s) N/ALatency to first myoclonic jerk/clonic seizure
Positive Control PhenytoinDiazepam
Predicted Efficacy Generalized tonic-clonic seizuresAbsence, myoclonic seizures

Section 3: Evaluation of Neuroprotective Efficacy in a Stroke Model

Scientific Rationale

Ischemic stroke is a leading cause of death and long-term disability, characterized by neuronal death due to interruption of blood flow to the brain. [14]Neuroprotective agents aim to salvage brain tissue within the ischemic penumbra by interrupting the pathological cascade (e.g., excitotoxicity, oxidative stress, inflammation) that leads to cell death. The transient Middle Cerebral Artery Occlusion (tMCAO) model is considered the gold standard in preclinical stroke research because it closely mimics the pathophysiology of human focal ischemic stroke, including the processes of ischemia and reperfusion. [14][15][16]This model allows for the robust evaluation of a compound's ability to reduce infarct volume and improve neurological outcomes.

Chosen Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The intraluminal filament model of tMCAO will be used. This involves inserting a filament to block the origin of the middle cerebral artery, followed by its withdrawal to allow reperfusion. [14][16]

Experimental Workflow: tMCAO Neuroprotection Model

G cluster_prep Day 0: Surgery cluster_postop Day 1: Assessment cluster_endpoint Day 1-2: Endpoint Analysis anesth Anesthesia & Prep mcao Induce MCAO (e.g., 90 min occlusion) anesth->mcao drug_admin Administer Compound / Vehicle (Pre-, during, or post-MCAO) mcao->drug_admin reperfusion Withdraw Filament (Reperfusion) drug_admin->reperfusion neuro_score Neurological Deficit Scoring reperfusion->neuro_score 24h post-MCAO euthanasia Euthanasia & Brain Harvest neuro_score->euthanasia ttc TTC Staining & Infarct Volume Measurement euthanasia->ttc histo Histology (Optional) (Nissl/NeuN Staining) euthanasia->histo

Caption: Timeline for the tMCAO neuroprotection study.

Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

1. Animals:

  • Species/Strain: Male Sprague-Dawley rats.

  • Weight: 280-320 g.

2. Materials & Reagents:

  • Test Compound, Vehicle.

  • Anesthetics (e.g., Isoflurane). [14]* Silicon-coated 4-0 monofilament suture.

  • Surgical microscope, micro-dissecting instruments.

  • Feedback-controlled heating pad.

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate buffer).

3. Surgical Procedure:

  • Anesthetize the rat (e.g., 1.5-2% isoflurane) and maintain body temperature at 37.0 ± 0.5°C. [14]2. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the silicon-coated filament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating it has blocked the origin of the MCA.

  • Administer the test compound or vehicle at the desired time point (e.g., immediately before reperfusion via IV injection).

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Suture the incision and allow the animal to recover in a heated cage.

4. Post-Operative Assessment:

  • Neurological Scoring (24 hours post-MCAO): Assess neurological deficits using a standardized scale (e.g., 0-5 scale, where 0=no deficit, 5=death). This provides a functional outcome measure.

  • Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rat and harvest the brain.

  • Chill the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes. Healthy, viable tissue will stain red, while the infarcted tissue remains white.

  • Scan or photograph the slices and use image analysis software (e.g., ImageJ) to quantify the infarct volume, correcting for edema.

5. Endpoint Analysis:

  • Histology (Optional): For more detailed cellular analysis, brains can be fixed, sectioned, and stained with Nissl or NeuN to quantify neuronal survival in the penumbral region. [17]2. Statistical Analysis: Compare infarct volumes and neurological scores between the vehicle and treatment groups using a t-test or one-way ANOVA. A p-value < 0.05 is considered significant.

References

  • Colbourne, F., Sutherland, G. R., & Auer, R. N. (1999). A new grading system and weighted average for the evaluation of behavioral deficit in rats with focal cerebral ischemia. Stroke, 30(10), 2142–2148. [Link]

  • Dhir, A. (2013). Pentylenetetrazole (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.41. [Link]

  • Gharbawie, O. A., Whishaw, I. Q., & Kolb, B. (2005). The effects of skilled-reaching training on neuronal and glial changes in the motor cortex of the rat. Behavioural brain research, 163(1), 75–85. [Link]

  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137–147. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Fluri, F., Yamashita, T., & Jo, D. G. (2015). Animal models of ischemic stroke and their application in clinical research. Journal of cerebral blood flow and metabolism, 35(5), 684–694. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Wikipedia. (2023). Monoamine releasing agent. Retrieved from [Link]

  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82. [Link]

  • Charles River. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]

  • Shrivastava, S. K., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 168, 309–327. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89584, 1-Benzylpiperidine-4-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2011). Modeling Stroke in Mice: Middle Cerebral Artery Occlusion with the Filament Model. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Haider, S., et al. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers in Pharmacology, 13, 1033996. [Link]

Sources

Application

Protocol for the Derivatization of 1-Benzylpiperidine-4-carbohydrazide: Synthesis of Bio-active Hydrazone Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzylpiperidine-4-carbohydrazide is a versatile bifunctional molecule combining the structurally significant piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbohydrazide is a versatile bifunctional molecule combining the structurally significant piperidine ring with a reactive carbohydrazide moiety. This unique combination makes it a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic candidates. Derivatization at the terminal nitrogen of the hydrazide group, primarily through condensation with various aldehydes and ketones, yields a diverse class of N'-substituted hydrazones. These derivatives have garnered significant interest due to their wide range of pharmacological activities, including antimicrobial and anticonvulsant properties.[1] This document provides a detailed, field-proven protocol for the synthesis of N'-aryliden-1-benzylpiperidine-4-carbohydrazides, explains the scientific rationale behind the procedural steps, and discusses the characterization and potential applications of these compounds.

Introduction: The Strategic Value of 1-Benzylpiperidine-4-carbohydrazide

The 1-benzylpiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of centrally active agents.[2][3] The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore that serves as a precursor to numerous heterocyclic systems and, notably, forms stable hydrazone linkages.[4] The condensation of carbohydrazides with aldehydes or ketones to form hydrazones (a type of Schiff base) is a robust and high-yielding reaction that allows for the systematic introduction of molecular diversity.[5][6] The resulting acylhydrazone moiety (-CONHN=CH-) is a known contributor to biological activity, found in various insecticides, pesticides, and pharmaceutical agents.[7] The derivatization of 1-Benzylpiperidine-4-carbohydrazide thus represents a strategic approach to generating libraries of novel compounds for screening against various therapeutic targets, particularly in the fields of neurology and infectious diseases.[8][9]

Overall Synthetic Workflow

The derivatization process is a straightforward yet powerful method for expanding a compound library from a single, versatile precursor. The workflow begins with the core reactant, 1-Benzylpiperidine-4-carbohydrazide, and through a simple condensation reaction, produces a diverse array of functionalized derivatives ready for characterization and biological screening.

G cluster_start Starting Materials cluster_process Derivatization Protocol cluster_product Product & Analysis cluster_application Downstream Applications A 1-Benzylpiperidine-4-carbohydrazide C Acid-Catalyzed Condensation (e.g., Glacial Acetic Acid in Ethanol) A->C B Substituted Aldehydes / Ketones (Aromatic, Heterocyclic, etc.) B->C D N'-Substituted-1-benzylpiperidine-4-carbohydrazide (Hydrazone Derivative) C->D Formation of C=N bond E Purification (Recrystallization) D->E F Characterization (FT-IR, NMR, MS) E->F G Biological Screening (Antimicrobial, Anticonvulsant, etc.) F->G G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products R1 1-Benzylpiperidine-4-carbohydrazide (Nucleophile) INT Hemiaminal Intermediate R1->INT + R2 Aromatic Aldehyde (Electrophile) R2->INT P1 Hydrazone Derivative (Schiff Base) INT->P1 - H₂O (Dehydration) P2 Water (H₂O) INT->P2 Elimination Catalyst H⁺ (from Acetic Acid) Catalyst->R2 Activates Catalyst->INT Catalyzes

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzylpiperidine-4-carbohydrazide for Preclinical Studies

Abstract This comprehensive guide details a robust and scalable two-step synthesis of 1-Benzylpiperidine-4-carbohydrazide, a key intermediate for various active pharmaceutical ingredients (APIs). The protocol is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 1-Benzylpiperidine-4-carbohydrazide, a key intermediate for various active pharmaceutical ingredients (APIs). The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical studies, where a reliable supply of high-purity material is paramount. This document provides not only a step-by-step methodology but also delves into the rationale behind experimental choices, safety considerations, and the analytical characterization required to meet stringent preclinical quality standards.

Introduction: The Significance of 1-Benzylpiperidine-4-carbohydrazide in Preclinical Research

The piperidine moiety is a prevalent scaffold in a multitude of therapeutic agents, particularly those targeting the central nervous system. The introduction of a carbohydrazide functional group at the 4-position of the 1-benzylpiperidine core creates a versatile building block for the synthesis of a wide range of biologically active molecules. Carbohydrazide derivatives are known to exhibit a spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.

For preclinical investigations, which encompass pharmacology, toxicology, and pharmacokinetic studies, a consistent and well-characterized supply of the test compound is a fundamental prerequisite.[1][2] The large-scale synthesis of 1-Benzylpiperidine-4-carbohydrazide, therefore, necessitates a process that is not only high-yielding and cost-effective but also delivers a product of exceptional purity and batch-to-batch consistency.[3]

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The selected synthetic route is a robust two-step process commencing with the commercially available Ethyl piperidine-4-carboxylate. This strategy involves an initial N-benzylation followed by hydrazinolysis to afford the target compound. This approach is advantageous for its operational simplicity, use of readily available reagents, and amenability to large-scale production.

Synthesis_Workflow Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Ethyl 1-benzylpiperidine-4-carboxylate Ethyl 1-benzylpiperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Ethyl 1-benzylpiperidine-4-carboxylate  Step 1: N-Benzylation Benzyl chloride, K2CO3, Acetonitrile, Reflux   1-Benzylpiperidine-4-carbohydrazide 1-Benzylpiperidine-4-carbohydrazide Ethyl 1-benzylpiperidine-4-carboxylate->1-Benzylpiperidine-4-carbohydrazide  Step 2: Hydrazinolysis Hydrazine hydrate, Ethanol, Reflux  

Caption: Synthetic workflow for 1-Benzylpiperidine-4-carbohydrazide.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Rationale: The N-benzylation of ethyl piperidine-4-carboxylate is a standard nucleophilic substitution reaction.[4] Potassium carbonate is chosen as a cost-effective and moderately strong base to neutralize the hydrochloric acid generated during the reaction. Acetonitrile is an excellent solvent for this reaction due to its polarity, which facilitates the dissolution of the reactants, and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Ethyl piperidine-4-carboxylate≥98%
Benzyl chloride≥99%
Anhydrous Potassium Carbonate≥99%, finely powdered
AcetonitrileAnhydrous, ≥99.8%
50 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probe
Rotary Evaporator
Standard Glassware

Protocol:

  • To a 50 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, add anhydrous potassium carbonate (4.14 kg, 30.0 mol).

  • Add acetonitrile (20 L) to the reactor and stir the suspension.

  • Add ethyl piperidine-4-carboxylate (1.57 kg, 10.0 mol) to the stirred suspension.

  • Slowly add benzyl chloride (1.39 kg, 11.0 mol) to the reaction mixture over a period of 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile (2 x 2 L).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • The crude Ethyl 1-benzylpiperidine-4-carboxylate can be used in the next step without further purification or can be purified by vacuum distillation for higher purity.

Step 2: Synthesis of 1-Benzylpiperidine-4-carbohydrazide

Rationale: The conversion of the ethyl ester to the carbohydrazide is achieved through hydrazinolysis.[5] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. Ethanol is an ideal solvent as it is protic, which facilitates the reaction, and it readily dissolves both the starting ester and hydrazine hydrate. The reaction is conducted at reflux to drive it to completion.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
Ethyl 1-benzylpiperidine-4-carboxylateCrude from Step 1 or ≥97%
Hydrazine hydrate80% aqueous solution
Ethanol95%
50 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probe
Filtration apparatus
Vacuum oven

Protocol:

  • To a 50 L jacketed glass reactor, add crude Ethyl 1-benzylpiperidine-4-carboxylate (approx. 10.0 mol from the previous step).

  • Add ethanol (25 L) and stir until the ester is fully dissolved.

  • Slowly add hydrazine hydrate (80% solution, 1.88 kg, 30.0 mol) to the solution. Caution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2][5]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 0-5°C in an ice bath. The product will precipitate as a white solid.

  • Maintain the temperature for 2-4 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold ethanol (2 x 2 L).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Purification and Characterization for Preclinical Use

For preclinical studies, the purity of the drug substance is of utmost importance to ensure that the observed biological effects are attributable to the compound itself and not to impurities.[3][6]

Large-Scale Purification: Recrystallization

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds on a large scale. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For 1-Benzylpiperidine-4-carbohydrazide, ethanol or a mixture of ethanol and water is a suitable solvent system.

Protocol:

  • Transfer the crude, dried 1-Benzylpiperidine-4-carbohydrazide to a clean reactor.

  • Add a minimal amount of hot ethanol (approximately 5-10 volumes relative to the weight of the crude product) and heat to reflux with stirring until the solid is completely dissolved.

  • If necessary, add a small amount of activated carbon to remove colored impurities and reflux for 15-30 minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further to 0-5°C to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[7]

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the benzyl and piperidine protons with correct integration and splitting patterns.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
FT-IR Functional group identificationCharacteristic absorptions for N-H (hydrazide), C=O (amide), and C-H (aromatic and aliphatic) bonds.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
HPLC Purity determinationA single major peak with purity typically >98% for preclinical use.
Melting Point Purity assessmentA sharp and defined melting point range.

Safety and Handling

Benzyl Chloride: is a lachrymator and is corrosive. Handle in a fume hood with appropriate gloves and eye protection.

Hydrazine Hydrate: is highly toxic, corrosive, and a suspected carcinogen.[2][5] Strict adherence to safety protocols is mandatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles. In case of skin contact, wash immediately with copious amounts of water.

Preclinical Considerations: Chemistry, Manufacturing, and Controls (CMC)

For a compound intended for preclinical studies, a robust Chemistry, Manufacturing, and Controls (CMC) package is essential for any regulatory submission.[7][8] This includes:

  • Drug Substance Characterization: Complete analytical data confirming the structure and purity of 1-Benzylpiperidine-4-carbohydrazide.[8]

  • Impurity Profile: Identification and quantification of any impurities present at levels greater than 0.1%. The ICH Q3A guidelines provide a framework for acceptable impurity levels in new drug substances.

  • Stability Studies: Preliminary stability data to ensure the compound is stable under the proposed storage conditions.

  • Batch Records: Detailed documentation of the entire manufacturing process for each batch to ensure reproducibility.

A Certificate of Analysis (CofA) summarizing all the quality control tests and results should be generated for each batch of 1-Benzylpiperidine-4-carbohydrazide intended for preclinical use.[2]

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the production of high-purity 1-Benzylpiperidine-4-carbohydrazide suitable for preclinical research and development. By following the outlined procedures and adhering to the principles of good manufacturing practice, researchers can ensure a consistent supply of this valuable intermediate, thereby facilitating the advancement of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 20). Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 2, 2026, from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2026, January 31). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved February 2, 2026, from [Link]

  • Biostatistics.ca. (n.d.). Chemistry, Manufacturing, and Controls (CMC) in Drug Development, Pharmaceuticals, and Biologics. Retrieved February 2, 2026, from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). CARBOHYDRAZIDE. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved February 2, 2026, from [Link]

  • RXSOL. (n.d.). Oxygen Scavenger Carbohydrazide. Retrieved February 2, 2026, from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2013, February 6). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved February 2, 2026, from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved February 2, 2026, from [Link]

  • ICON plc. (2022, November 18). CMC in drug development and life cycle management. Retrieved February 2, 2026, from [Link]

  • SINOCHEM. (2025, July 15). Application of carbohydrazide in power plant chemistry. Retrieved February 2, 2026, from [Link]

  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Formulation Development of 1-Benzylpiperidine-4-carbohydrazide-Based Compounds

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Formulation Challenges of Piperidine-Carbohydrazide Derivatives The 1-benzylpiperidine-4-carbohydrazide scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation Challenges of Piperidine-Carbohydrazide Derivatives

The 1-benzylpiperidine-4-carbohydrazide scaffold represents a promising area of medicinal chemistry, with potential applications stemming from the unique combination of the piperidine ring and the carbohydrazide functional group.[1] Piperidine moieties are prevalent in a wide range of pharmaceuticals, contributing to their pharmacological activity and physicochemical properties.[2][3] The carbohydrazide group, a derivative of hydrazine, also imparts specific chemical characteristics that can influence a compound's biological activity and formulation stability.[4]

However, the journey from a novel chemical entity (NCE) to a viable drug product is fraught with challenges, primarily centered around ensuring appropriate solubility, stability, and bioavailability. Compounds based on the 1-benzylpiperidine-4-carbohydrazide backbone are likely to present formulation hurdles typical of many NCEs, such as poor aqueous solubility (a common trait for BCS Class II drugs) and potential chemical instabilities related to the amine and hydrazide functionalities.[5][6]

These application notes provide a comprehensive and structured guide for researchers and formulation scientists tasked with the development of oral solid dosage forms for this class of compounds. The protocols outlined herein are designed to be adaptable and are grounded in established principles of pharmaceutical science, guiding the user through a logical, data-driven formulation development process.

Part 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of the API is the cornerstone of successful formulation development.[7][8] These initial studies provide the foundational data required to make informed decisions about excipient selection, manufacturing processes, and the overall formulation strategy.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.[9][10]

Protocol 1: Solid-State Characterization of a 1-Benzylpiperidine-4-carbohydrazide Derivative

  • Polymorph Screening:

    • Objective: To identify all possible crystalline forms (polymorphs) of the API.

    • Methodology:

      • Dissolve the API in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to create saturated solutions.

      • Induce crystallization through various techniques: slow evaporation, crash cooling, and anti-solvent addition.

      • Analyze the resulting solids using X-Ray Powder Diffraction (XRPD) to identify unique crystalline patterns.

      • Further characterize distinct polymorphs using Differential Scanning Calorimetry (DSC) to determine their melting points and thermal behavior, and Thermogravimetric Analysis (TGA) to assess solvation states.[11]

    • Rationale: Different polymorphs can have different solubilities and stabilities, making it crucial to select the most stable and suitable form for development.[9]

  • Particle Size and Morphology Analysis:

    • Objective: To determine the particle size distribution and shape of the API.

    • Methodology:

      • Use laser diffraction to obtain a quantitative particle size distribution.

      • Employ Scanning Electron Microscopy (SEM) to visually assess the particle shape and surface morphology.

    • Rationale: Particle size and shape influence flow properties, dissolution rate, and content uniformity of the final dosage form.[5][9]

Solubility Determination

For oral drug delivery, the solubility of the API in aqueous media is a critical determinant of its absorption and bioavailability.[12][13]

Protocol 2: Equilibrium Solubility Studies

  • pH-Solubility Profile:

    • Objective: To determine the solubility of the API across a physiologically relevant pH range.

    • Methodology:

      • Prepare a series of buffers ranging from pH 1.2 to 7.4.

      • Add an excess amount of the API to each buffer in sealed vials.

      • Agitate the vials at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

      • Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

    • Rationale: The benzylpiperidine moiety is basic and will likely exhibit pH-dependent solubility. Understanding this profile is key to predicting its behavior in the gastrointestinal tract.

  • Solubility in Biorelevant Media:

    • Objective: To assess solubility in media that simulate the composition of the gastrointestinal fluids.

    • Methodology:

      • Determine the equilibrium solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

      • Follow the same procedure as for the pH-solubility profile.

    • Rationale: These media provide a more accurate prediction of in vivo solubility and potential food effects.

Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of the API and for developing a stability-indicating analytical method.[14][15]

Protocol 3: Forced Degradation Studies

  • Objective: To identify potential degradation pathways and degradation products.

  • Methodology:

    • Expose the API (in solution and solid state) to the following stress conditions as per ICH guidelines:[16]

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours.

      • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify any degradation products.

  • Rationale: This study helps in identifying the critical factors that can affect the stability of the compound and is a regulatory requirement for the validation of stability-indicating methods.[14][15] The hydrazide functional group may be susceptible to hydrolysis and oxidation.

Part 2: Formulation Development for Oral Solid Dosage Forms

Based on the pre-formulation data, a suitable formulation strategy can be devised. For a poorly soluble compound, solubility enhancement techniques will likely be necessary.[13][17]

Excipient Compatibility Studies

Ensuring that the chosen excipients do not adversely interact with the API is a critical step in formulation development.[18][19]

Protocol 4: Drug-Excipient Compatibility Screening

  • Objective: To identify any physical or chemical incompatibilities between the API and common pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of the API and selected excipients (e.g., diluents, binders, disintegrants, lubricants) in a 1:1 or 1:5 ratio.

    • A control sample of the pure API should also be prepared.

    • Expose the samples to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).[20]

    • Analyze the samples at initial and subsequent time points for:

      • Physical Changes: Visual inspection for color change, clumping, or liquefaction.

      • Chemical Changes: Analysis by HPLC to quantify the API and detect the formation of any new peaks (degradants).

      • Thermal Analysis: Use DSC to detect any changes in the thermal behavior of the API in the presence of excipients.[21]

  • Rationale: Incompatibilities can lead to degradation of the API, affecting the stability and performance of the final product. The amine group in the piperidine ring could potentially interact with reducing sugars in excipients like lactose (Maillard reaction).[21]

Solubility Enhancement Strategies

For BCS Class II compounds, enhancing the dissolution rate is key to improving bioavailability.[5][6]

Table 1: Potential Solubility Enhancement Techniques for 1-Benzylpiperidine-4-carbohydrazide Compounds

TechniquePrincipleAdvantagesConsiderations
Particle Size Reduction Increases the surface area available for dissolution.[5]Simple and widely applicable.May not be sufficient for very poorly soluble compounds. Can lead to agglomeration.
Solid Dispersions The API is dispersed in a hydrophilic carrier at a molecular level.[12]Can significantly increase the dissolution rate and extent.Potential for physical instability (recrystallization) of the amorphous API.
Complexation with Cyclodextrins The hydrophobic API molecule is encapsulated within the cyclodextrin cavity.Can increase solubility and stability.Limited by the stoichiometry of the complex and the size of the API molecule.

Protocol 5: Development of a Solid Dispersion Formulation by Spray Drying

  • Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate of the API.

  • Methodology:

    • Select a suitable polymer (e.g., PVP K30, HPMC, Soluplus®) based on miscibility and stability studies.

    • Dissolve the API and the polymer in a common solvent (e.g., methanol, acetone).

    • Spray-dry the solution using a laboratory-scale spray dryer, optimizing process parameters (inlet temperature, feed rate, atomization pressure).

    • Characterize the resulting powder for its physical form (amorphous or crystalline) using XRPD and DSC, and for its dissolution performance.

  • Rationale: Converting the crystalline API to an amorphous form within a hydrophilic polymer matrix can dramatically improve its dissolution rate.[22]

Formulation of Immediate-Release Tablets

Once a solubility-enhanced intermediate (like a solid dispersion) is developed, it can be formulated into a final dosage form, such as an immediate-release tablet.[23][24]

Protocol 6: Formulation and Evaluation of Immediate-Release Tablets

  • Objective: To formulate and manufacture tablets with acceptable quality attributes.

  • Methodology:

    • Blending: Blend the solid dispersion with other excipients such as a filler (e.g., microcrystalline cellulose), a disintegrant (e.g., croscarmellose sodium), and a glidant (e.g., colloidal silicon dioxide).

    • Lubrication: Add a lubricant (e.g., magnesium stearate) and blend for a short duration.

    • Compression: Compress the final blend into tablets using a tablet press.

    • Evaluation: Evaluate the tablets for weight variation, hardness, friability, disintegration time, and dissolution profile.

  • Rationale: This protocol outlines the standard steps for producing a conventional immediate-release tablet, a common and well-accepted oral dosage form.[25]

Taste Masking

Given the presence of the piperidine ring, the API may have a bitter taste, which is a critical consideration for patient compliance, especially in certain patient populations.[26][27]

Table 2: Common Taste Masking Approaches

TechniqueMechanismExample Excipients
Sweeteners and Flavors Overpowering the bitter taste with pleasant tastes and smells.[28]Sucralose, Aspartame, Peppermint oil, Orange flavor.
Polymer Coating Creating a physical barrier to prevent the API from interacting with taste buds.[26]Eudragit® E PO, HPMC.
Complexation Encapsulating the bitter API molecule.[27]Beta-cyclodextrin.

Part 3: Analytical Method Development and Validation

A robust, stability-indicating analytical method is required for the quantification of the API and its degradation products throughout the development process and for final product release and stability testing.[29][30]

Protocol 7: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Objective: To develop and validate an HPLC method capable of separating the API from its potential degradation products and impurities.

  • Methodology:

    • Method Development:

      • Column Selection: Start with a C18 column.

      • Mobile Phase Selection: Use a combination of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[31]

      • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the API using a UV-Vis spectrophotometer.

      • Gradient Optimization: Develop a gradient elution program to achieve adequate separation of the API from all peaks observed in the forced degradation samples.

    • Method Validation (as per ICH Q2(R1) guidelines):

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix components).

      • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

      • Accuracy: Determine the closeness of agreement between the true value and the value found.

      • Precision: Assess the degree of scatter of a series of measurements under the same conditions (repeatability and intermediate precision).

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

      • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Rationale: A validated stability-indicating method is a regulatory necessity and provides confidence in the quality and stability data generated for the drug substance and drug product.[29][32]

Visualizations and Workflows

Diagram 1: Overall Formulation Development Workflow

FormulationDevelopment cluster_preform Pre-formulation cluster_form Formulation Development cluster_analytics Analytical Development API API Synthesis & Characterization SolidState Solid-State Characterization (XRPD, DSC, TGA, PSD) API->SolidState Characterize Solubility Solubility Profiling (pH, Biorelevant Media) API->Solubility Determine Stability Forced Degradation (ICH Conditions) API->Stability Assess Excipient Excipient Compatibility Screening SolidState->Excipient Inform Selection Solubility->Excipient Inform Selection SolEnhance Solubility Enhancement (e.g., Solid Dispersion) Solubility->SolEnhance Guides Strategy Stability->Excipient Inform Selection MethodDev Stability-Indicating Method Development Stability->MethodDev Provides Degradants Excipient->SolEnhance DosageForm Dosage Form Design (e.g., Tablet Compression) SolEnhance->DosageForm TasteMask Taste Masking (if required) DosageForm->TasteMask MethodVal Method Validation (ICH Q2(R1)) MethodDev->MethodVal Validate MethodVal->Excipient Supports Analysis MethodVal->SolEnhance Supports Analysis MethodVal->DosageForm Supports Analysis

Caption: A workflow for the formulation development of 1-benzylpiperidine-4-carbohydrazide compounds.

Diagram 2: Excipient Compatibility Study Logic

ExcipientCompatibility cluster_analysis Analysis Start Select API and Potential Excipients Prepare Prepare Binary Mixtures (API + Excipient) Start->Prepare Stress Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare->Stress Analyze Analyze at t=0, 2, 4 weeks Stress->Analyze Visual Visual Inspection Analyze->Visual HPLC HPLC Analysis (Purity, Degradants) Analyze->HPLC DSC DSC Analysis (Thermal Events) Analyze->DSC Decision Compatible? Visual->Decision HPLC->Decision DSC->Decision Select Select for Formulation Decision->Select Yes Reject Reject Excipient Decision->Reject No

Caption: Decision-making process for excipient compatibility screening.

Conclusion

The successful formulation of 1-benzylpiperidine-4-carbohydrazide-based compounds requires a systematic and scientifically driven approach. By thoroughly characterizing the API, understanding its potential liabilities, and employing rational formulation strategies, researchers can overcome challenges related to solubility and stability. The protocols and workflows presented in these application notes provide a robust framework for developing safe, stable, and efficacious oral solid dosage forms for this promising class of molecules, ultimately accelerating their path from the laboratory to the clinic.

References

  • AAPS. (2023, September 1). Formulation Strategies for Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Caralli, L. (2022, July 3). Challenges to Formulation Development for Highly Potent APIs. Pharmaceutical Technology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • RSC Publishing. (2024, December 18). Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. Retrieved from [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). oral pharmaceutical formulations: Topics. Retrieved from [Link]

  • Shah, N. (2020, March 6). Formulating drug products with complex APIs. Tablets & Capsules Magazine. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. Retrieved from [Link]

  • Sharma, S., Lewis, S., & Kaushik, A. (2014, June 17). Taste Masking Techniques in the Pharmaceutical Industry. Austin Journal of Pharmacology and Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Retrieved from [Link]

  • NIH. (n.d.). Global harmonization of immediate-release solid oral drug product bioequivalence recommendations and the impact on generic drug development. Retrieved from [Link]

  • NIH. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • NIH. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]

  • Jalalpure, S. et al. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • Yousry, M. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Thieme Connect. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

  • BS Publications. (n.d.). Preformulation Studies. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • PubMed. (2011, January 18). Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. Retrieved from [Link]

  • Veeprho. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ECA Academy. (2024, November 7). FDA Publishes Guideline on Bioequivalence for Immediate-Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Catalent. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. Retrieved from [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Pharmaceutical Taste-Masking Technologies. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. (2020, August 5). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Scaleup of Immediate Release Oral Solid Dosage Forms. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • NIH. (n.d.). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • NIH. (n.d.). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • IJPSR. (2021, September 1). SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS. Retrieved from [Link]

  • University of Groningen. (n.d.). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. Retrieved from [Link]

  • LinkedIn. (2024, June 6). 5 Taste Masking Techniques in Pharma Industry. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Retrieved from [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • IJBPA. (2025, April 1). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]

  • UPM Pharmaceuticals. (2025, October 28). Formulating for Success: Innovations Transforming Oral Solid Dosage Forms. Retrieved from [Link]

  • Patheon Pharma Services. (n.d.). Oral Solid Dose (OSD) Manufacturing & Development. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Radiolabeling 1-Benzylpiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive technical guide provides detailed methodologies for the radiolabeling of 1-Benzylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the radiolabeling of 1-Benzylpiperidine-4-carbohydrazide, a versatile molecular scaffold with significant potential in drug discovery and molecular imaging. The N-benzyl piperidine motif is frequently utilized to optimize efficacy and physicochemical properties in drug development.[1] The strategic incorporation of a radionuclide into this structure enables critical in vitro and in vivo studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, as well as targeted imaging of biological processes. This document outlines several robust radiolabeling techniques, offering step-by-step protocols for the introduction of various isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Iodine-125 (¹²⁵I), and Technetium-99m (⁹⁹ᵐTc). The rationale behind the choice of isotope and labeling strategy is discussed in depth, providing researchers with the necessary tools to produce high-quality radiolabeled 1-Benzylpiperidine-4-carbohydrazide for their specific research needs.

Introduction to 1-Benzylpiperidine-4-carbohydrazide and the Imperative of Radiolabeling

1-Benzylpiperidine-4-carbohydrazide is a bifunctional organic molecule featuring a piperidine ring N-substituted with a benzyl group and a carbohydrazide moiety at the 4-position. The piperidine scaffold is a common structural feature in many pharmaceuticals, and the benzyl group can influence binding to biological targets.[1] The carbohydrazide functional group is a reactive handle that can participate in a variety of chemical transformations, making it an ideal point for conjugation or modification.[2]

Radiolabeling, the process of incorporating a radioactive isotope into a molecule, is an indispensable tool in modern biomedical research.[3][4] By replacing a stable atom with its radioactive counterpart, the resulting radiolabeled compound behaves chemically and biologically identically to the parent molecule but can be detected with high sensitivity.[5] This allows for the quantitative tracking of the molecule's fate in complex biological systems. For a molecule like 1-Benzylpiperidine-4-carbohydrazide, radiolabeling can elucidate its pharmacokinetic profile, target engagement, and potential as a diagnostic imaging agent.

This guide will explore four distinct radiolabeling strategies, each leveraging a different functional aspect of the target molecule and a different radionuclide with unique properties and applications.

Strategic Approaches to Radiolabeling

The choice of radionuclide and labeling strategy is dictated by the intended application. For metabolic studies requiring a long half-life and minimal structural perturbation, ¹⁴C or ³H are ideal.[6] For in vitro assays and single-photon emission computed tomography (SPECT) imaging, γ-emitting isotopes like ¹²⁵I or ⁹⁹ᵐTc are preferred. The following sections detail the rationale and protocols for each approach.

Carbon-14 Labeling via Multi-Step Synthesis

Incorporating ¹⁴C into the molecular backbone provides the most stable and biologically representative radiolabel, as it does not alter the compound's chemical structure.[5] This is particularly crucial for ADME studies. The synthesis of [¹⁴C]1-Benzylpiperidine-4-carbohydrazide can be achieved through a multi-step synthesis starting from a commercially available ¹⁴C-labeled precursor.

Workflow for Carbon-14 Labeling:

start [¹⁴C]BaCO₃ step1 Synthesis of [¹⁴C]KCN start->step1 High T Reaction step2 Synthesis of [¹⁴C]1-Benzyl-4-cyanopiperidine step1->step2 Reaction with 1-Benzyl-4-chloropiperidine step3 Hydrolysis to [¹⁴C]1-Benzylpiperidine-4-carboxylic acid step2->step3 Acid or Base Hydrolysis step4 Esterification to Methyl [¹⁴C]1-Benzylpiperidine-4-carboxylate step3->step4 Methanol, Acid Catalyst step5 Hydrazinolysis to [¹⁴C]1-Benzylpiperidine-4-carbohydrazide step4->step5 Hydrazine Hydrate end Purified Product step5->end HPLC Purification

Caption: Synthetic pathway for [¹⁴C]1-Benzylpiperidine-4-carbohydrazide.

Protocol 2.1: Synthesis of [¹⁴C]1-Benzylpiperidine-4-carbohydrazide

This protocol is adapted from general methods for the synthesis of ¹⁴C-labeled piperidine derivatives.[7]

Materials:

  • [¹⁴C]Barium carbonate ([¹⁴C]BaCO₃)

  • Potassium cyanide (KCN)

  • 1-Benzyl-4-chloropiperidine

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Solvents (e.g., DMF, Dioxane)

  • HPLC system with a radioactivity detector

Procedure:

  • Synthesis of [¹⁴C]KCN: (Caution: Highly toxic) In a shielded hot cell, react [¹⁴C]BaCO₃ with potassium metal at high temperature to produce [¹⁴C]KCN.

  • Synthesis of [¹⁴C]1-Benzyl-4-cyanopiperidine: Dissolve [¹⁴C]KCN and 1-Benzyl-4-chloropiperidine in a suitable solvent like DMF. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction progress by radio-TLC.

  • Hydrolysis to [¹⁴C]1-Benzylpiperidine-4-carboxylic acid: Upon completion, remove the solvent. Add concentrated HCl and heat the mixture under reflux to hydrolyze the nitrile to a carboxylic acid.

  • Esterification: After cooling, neutralize the reaction mixture and extract the product. Dissolve the crude carboxylic acid in methanol, add a catalytic amount of sulfuric acid, and reflux to form the methyl ester.

  • Hydrazinolysis: Remove the methanol and dissolve the crude ester in a suitable solvent. Add an excess of hydrazine hydrate and stir at room temperature or with gentle heating until the reaction is complete.

  • Purification: Purify the final product, [¹⁴C]1-Benzylpiperidine-4-carbohydrazide, by reverse-phase HPLC. Collect the radioactive peak and confirm its identity and radiochemical purity.

Self-Validation:

  • Radiochemical Purity: Analyze the final product by radio-HPLC. The radiochemical purity should be >98%.

  • Chemical Identity: Co-elute the radioactive product with a non-radioactive standard of 1-Benzylpiperidine-4-carbohydrazide.

  • Specific Activity: Determine the specific activity (Ci/mmol) of the final product.

Tritium Labeling of the Benzyl Group

Tritium (³H) labeling offers a higher specific activity than ¹⁴C labeling and is also suitable for metabolic studies.[8] The benzyl group of the target molecule is a prime candidate for tritium labeling via catalytic hydrogen-isotope exchange (HIE).[9]

Workflow for Tritium Labeling:

start 1-Benzylpiperidine-4-carbohydrazide step1 Catalytic Hydrogen-Isotope Exchange start->step1 Tritium Gas (T₂) Pd/C Catalyst step2 Removal of Labile Tritium step1->step2 Lyophilization from H₂O/EtOH end Purified [³H]Product step2->end HPLC Purification

Caption: Tritium labeling via hydrogen-isotope exchange.

Protocol 2.2: Synthesis of [³H]1-Benzylpiperidine-4-carbohydrazide

Materials:

  • 1-Benzylpiperidine-4-carbohydrazide

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., Ethyl acetate, Methanol)

  • HPLC system with a radioactivity detector

Procedure:

  • Reaction Setup: In a specialized tritium-labeling manifold, dissolve 1-Benzylpiperidine-4-carbohydrazide in a suitable solvent (e.g., ethyl acetate). Add a catalytic amount of Pd/C.

  • Tritiation: Freeze-thaw the solution to degas it. Introduce tritium gas into the reaction vessel and stir at room temperature. The catalyst will facilitate the exchange of hydrogen atoms on the benzyl ring with tritium.

  • Quenching and Catalyst Removal: After the desired reaction time, carefully remove the excess tritium gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Removal of Labile Tritium: Evaporate the solvent. Redissolve the crude product in a protic solvent like methanol or ethanol and then evaporate again. Repeat this process several times to exchange any labile tritium (e.g., on the hydrazide nitrogens) with hydrogen.

  • Purification: Purify the tritiated product by reverse-phase HPLC.

Self-Validation:

  • Radiochemical Purity: Should be >98% by radio-HPLC.

  • Position of Labeling: Can be determined by ³H-NMR if sufficient material is available.

  • Specific Activity: Measure the specific activity.

Radioiodination of the Benzyl Group

For applications requiring a gamma-emitting isotope, such as in vitro binding assays or SPECT imaging, radioiodination with ¹²⁵I is a viable option. This typically involves electrophilic substitution on an activated aromatic ring. A precursor with a tributylstannyl group on the benzyl ring is often used for efficient radioiodination.

Workflow for Radioiodination:

start Stannylated Precursor step1 Electrophilic Radioiodination start->step1 [¹²⁵I]NaI Oxidizing Agent (e.g., Chloramine-T) end Purified [¹²⁵I]Product step1->end HPLC Purification

Caption: Radioiodination via a stannylated precursor.

Protocol 2.3: Synthesis of [¹²⁵I]1-(4-Iodobenzyl)piperidine-4-carbohydrazide

Part A: Synthesis of the Stannylated Precursor

  • Synthesize 1-(4-(tributylstannyl)benzyl)piperidine-4-carbohydrazide from the corresponding 4-bromobenzyl derivative via a Stille coupling reaction. This precursor is stable and can be stored.

Part B: Radioiodination

Materials:

  • 1-(4-(tributylstannyl)benzyl)piperidine-4-carbohydrazide precursor

  • [¹²⁵I]Sodium iodide ([¹²⁵I]NaI)

  • Chloramine-T or Iodogen®

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • HPLC system with a gamma detector

Procedure:

  • Reaction Setup: In a lead-shielded fume hood, add a small amount of the stannylated precursor dissolved in a suitable solvent to a reaction vial.

  • Radioiodination: Add phosphate buffer, [¹²⁵I]NaI, and an oxidizing agent (e.g., Chloramine-T). Let the reaction proceed for a few minutes at room temperature.[10]

  • Quenching: Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Purification: Immediately purify the reaction mixture by reverse-phase HPLC to separate the radioiodinated product from unreacted iodide and other byproducts.

Self-Validation:

  • Radiochemical Purity: Analyze by radio-HPLC (>95%).

  • Chemical Identity: Confirm by co-elution with a non-radioactive iodinated standard.

  • Specific Activity: Calculate the specific activity.

Technetium-99m Labeling via the Carbohydrazide Moiety

Technetium-99m (⁹⁹ᵐTc) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics. The carbohydrazide group is an excellent chelator for ⁹⁹ᵐTc, often in conjunction with a co-ligand like HYNIC (6-hydrazinonicotinamide).[11] This method involves a two-step approach: first modifying the carbohydrazide and then chelating the ⁹⁹ᵐTc.

Workflow for ⁹⁹ᵐTc Labeling:

start 1-Benzylpiperidine-4-carbohydrazide step1 Conjugation with SHNH start->step1 Succinimidyl-HYNIC (SHNH) step2 Labeling with ⁹⁹ᵐTc step1->step2 [⁹⁹ᵐTcO₄]⁻, SnCl₂, Co-ligand end Purified [⁹⁹ᵐTc]Product step2->end SPE Purification

Caption: ⁹⁹ᵐTc labeling via a HYNIC conjugate.

Protocol 2.4: Synthesis of [⁹⁹ᵐTc]1-Benzylpiperidine-4-carbohydrazide-HYNIC

Part A: Synthesis of the HYNIC Conjugate

  • React 1-Benzylpiperidine-4-carbohydrazide with succinimidyl-6-hydrazinonicotinate hydrochloride (SHNH) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) to form the stable HYNIC conjugate.

  • Purify the conjugate by HPLC and lyophilize for storage.

Part B: ⁹⁹ᵐTc Labeling

Materials:

  • 1-Benzylpiperidine-4-carbohydrazide-HYNIC conjugate

  • [⁹⁹ᵐTc]Sodium pertechnetate ([⁹⁹ᵐTcO₄]⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂)

  • Tricine (as a co-ligand)

  • Saline solution

  • Sep-Pak C18 cartridges

Procedure:

  • Kit Formulation (Example): In a sterile vial, combine the HYNIC conjugate, Tricine, and a suitable amount of SnCl₂. Lyophilize to create a "kit" for easy labeling.

  • Labeling: To the kit vial, add the required amount of [⁹⁹ᵐTc]Sodium pertechnetate in saline.

  • Incubation: Gently mix and incubate at room temperature or with gentle heating (e.g., 100°C for 15-20 minutes) as optimized.[12]

  • Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with appropriate mobile phases to separate the labeled product from free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc.

  • Purification (if necessary): If the radiochemical purity is below the required threshold (typically >90%), the product can be purified using a Sep-Pak C18 cartridge.

Self-Validation:

  • Radiochemical Purity: ITLC analysis should demonstrate >90% purity.

  • Stability: Assess the stability of the radiolabeled complex in saline and serum over time.

Data Summary and Comparison

Isotope Half-life Emission Typical Application Labeling Position Key Advantage Key Challenge
¹⁴C 5730 yearsβ⁻ADME, In vitro metabolismCarbon backboneBiologically identicalMulti-step synthesis[13]
³H 12.3 yearsβ⁻ADME, Receptor bindingBenzyl groupHigh specific activityPotential for isotope effects
¹²⁵I 59.4 daysγSPECT, Autoradiography, RIABenzyl group (para)High detection sensitivityIn vivo deiodination
⁹⁹ᵐTc 6.0 hoursγSPECT imagingCarbohydrazideIdeal for clinical imagingRequires a chelator

Conclusion

The radiolabeling of 1-Benzylpiperidine-4-carbohydrazide can be accomplished through several distinct and reliable methods. The choice of technique is fundamentally linked to the scientific question being addressed. For foundational pharmacokinetic and metabolic studies, stable labeling with ¹⁴C or ³H is the gold standard. For applications in molecular imaging and high-throughput in vitro assays, radioiodination or labeling with ⁹⁹ᵐTc provides the necessary detection sensitivity and imaging properties. The protocols outlined in this guide provide a robust starting point for researchers to produce high-quality radiotracers for their drug discovery and development programs. Each protocol is designed with self-validation steps to ensure the integrity and purity of the final radiolabeled compound, a critical aspect of rigorous scientific investigation.

References

  • Alfa Cytology. (n.d.). Radiolabeling Techniques. Retrieved from [Link]

  • Vangest, E., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 724-732. Retrieved from [Link]

  • Almac Group. (n.d.). Isotopic API labelling with carbon-14. Retrieved from [Link]

  • Hnatowich, D. J., et al. (1995). Radiolabeled via the Hydrazino Nicotinamide Derivative for Imaging Focal Sites of Infection. Journal of Nuclear Medicine, 36(11), 2126-2132. Retrieved from [Link]

  • Anonymous. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Foresight Science & Technology. Retrieved from [Link]

  • Anonymous. (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Foresight Science & Technology. Retrieved from [Link]

  • Abrams, M. J., et al. (2015). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Li, L., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 64(19), 14283-14298. Retrieved from [Link]

  • Zhu, L., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 3982. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 1 from The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, (99m)Tc) radiopharmaceuticals. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6549. Retrieved from [Link]

  • Moerlein, S. M., et al. (2004). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 47(1), 1-13. Retrieved from [Link]

  • Takeda, T., et al. (2001). Method for labeling with tritium. Google Patents.
  • Elsinga, P. H., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 79-88. Retrieved from [Link]

  • Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Methods and Significance of Radiolabelling Techniques. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]

  • Ferro-Flores, G., et al. (2011). Radiolabeled Nanoparticles for Molecular Imaging. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Retrieved from [Link]

  • Rusznyak, A., et al. (1993). Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats. Journal of Nuclear Medicine, 34(7), 1133-1140. Retrieved from [Link]

  • Atzrodt, J., et al. (2007). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Angewandte Chemie International Edition, 46(42), 7944-7965. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzylpiperidine-4-carbohydrazide Synthesis

Status: Operational Ticket ID: BZ-PIP-HYD-OPT Assigned Specialist: Senior Application Scientist Scope: Optimization of yield, purity, and scalability for the hydrazinolysis of ethyl 1-benzylpiperidine-4-carboxylate. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZ-PIP-HYD-OPT Assigned Specialist: Senior Application Scientist Scope: Optimization of yield, purity, and scalability for the hydrazinolysis of ethyl 1-benzylpiperidine-4-carboxylate.

Executive Summary

The synthesis of 1-Benzylpiperidine-4-carbohydrazide is a critical transformation in medicinal chemistry, particularly for generating libraries of Donepezil-like cholinesterase inhibitors or anti-inflammatory agents. The reaction involves the nucleophilic acyl substitution of ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) with hydrazine hydrate .

While theoretically simple, this reaction frequently suffers from "oiling out" during workup, incomplete conversion due to steric bulk, or contamination with bis-hydrazides. This guide provides a self-validating protocol to maximize yield (>85%) and ensure high purity.

Tier 1: Reaction Optimization (The Synthesis Phase)

FAQ: Why is my conversion stalling at 60-70%?

Diagnosis: The benzyl group at the N-position adds significant lipophilicity and steric bulk compared to simple piperidines. If you are using stoichiometric hydrazine (1:1), the reaction kinetics will be sluggish, and you risk forming the dimer (bis-hydrazide).

The Solution: Kinetic Forcing You must shift the equilibrium using Le Chatelier's principle.

  • Stoichiometry: Increase Hydrazine Hydrate to 3.0 – 5.0 equivalents . The excess acts as both reactant and co-solvent, driving the reaction to completion and preventing the mono-hydrazide from attacking another ester molecule (dimerization).

  • Solvent System: Switch to Absolute Ethanol . While Methanol is faster due to polarity, Ethanol allows for a higher reflux temperature (

    
    C vs 
    
    
    
    C), which is crucial for overcoming the energy barrier of the sterically hindered ester.
Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction and the competing dimerization pathway you must avoid.

ReactionPathway Ester Ethyl 1-benzylpiperidine- 4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess 3-5 eq) Hydrazine->Intermediate + NH2NH2 Product TARGET: 1-Benzylpiperidine- 4-carbohydrazide Intermediate->Product - EtOH Dimer IMPURITY: Bis-hydrazide Dimer Product->Dimer Attack on 2nd Ester (Low Hydrazine Conc.)

Caption: Reaction pathway showing the necessity of excess hydrazine to prevent the product from reacting with the starting ester to form the impurity.

Tier 2: Workup & Purification (The Yield Killers)

FAQ: My product is an oil/gum, not a solid. How do I fix this?

Diagnosis: The 1-benzyl moiety makes the molecule lipophilic. If you evaporate the solvent completely, the product often traps solvent molecules, forming a supersaturated oil ("oiling out") rather than a crystal lattice.

The Troubleshooting Protocol:

  • Do NOT evaporate to dryness. Concentrate the reaction mixture to approximately 20% of its original volume.

  • The "Crash" Solvent: Add Diethyl Ether or n-Hexane (anti-solvents) dropwise to the concentrated ethanolic solution while stirring vigorously.

  • Thermal Shock: Place the flask in a freezer (

    
    C) overnight. The oil should solidify into a white/off-white solid.
    
  • Trituration: If it remains oily, decant the supernatant, add fresh ether, and scratch the flask wall with a glass rod to induce nucleation.

Data: Solvent Efficiency Table
Solvent SystemReaction TimeYield ProfilePurity ProfileNotes
Ethanol (Abs) 6–8 HoursHigh (85-92%) ExcellentRecommended standard.
Methanol4–6 HoursModerate (75%)GoodFaster, but lower reflux temp risks incomplete conversion.
Solvent-Free2 HoursHigh (90%)Poor Hard to purify; hydrazine trapped in lattice.
Water>24 HoursLow (<40%)PoorEster hydrolysis competes with hydrazinolysis.

Tier 3: Validated Experimental Protocol (SOP)

Objective: Synthesis of 1-Benzylpiperidine-4-carbohydrazide (10g Scale).

Materials:
  • Ethyl 1-benzylpiperidine-4-carboxylate (10.0 g, 40.4 mmol)

  • Hydrazine Hydrate (80% or 64% aq. solution) (8.0 mL, ~160 mmol, 4 eq)

  • Absolute Ethanol (50 mL)

Procedure:
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve the ester in Absolute Ethanol (50 mL). Add Hydrazine Hydrate dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C). Maintain reflux for 8 hours .
    
    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The high-running ester spot (

      
      ) should disappear; the hydrazide spot will be lower (
      
      
      
      ).
  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove roughly 40 mL of ethanol (leave ~10 mL).

    • Precipitation: Add Diethyl Ether (30 mL) slowly with stirring. A white precipitate should form.

    • If Oil Forms: Cool in an ice bath and scratch the glass.[1]

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold Ether (

    
     mL) to remove residual hydrazine.
    
  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Tier 4: Advanced Troubleshooting Logic

Use the following decision tree to resolve specific failure modes during the experiment.

TroubleshootingTree Start Problem Detected Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Impure / Yellow Solid Start->Issue2 Action1 Check TLC: Is Ester present? Issue1->Action1 Action2 Recrystallize from EtOH/H2O (9:1) Issue2->Action2 Result1 Yes: Incomplete Rxn -> Reflux longer or add 2 eq Hydrazine Action1->Result1 Ester Visible Result2 No: Solubility Issue -> Concentrate further -> Add Hexane/Ether Action1->Result2 Only Product Spot

Caption: Decision matrix for troubleshooting yield and purity issues post-reaction.

References

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gaonkar, S. L., et al. (2017).[2] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry, 29(9), 1999-2004.[2] (Validates the benzyl-piperidine ester as a standard precursor). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Organic Syntheses. Ethyl Hydrazinecarboxylate (General Hydrazinolysis Protocol). Coll. Vol. 3, p.404 (1955). (Foundational reference for ester-to-hydrazide conversion). Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce the Toxicity of 1-Benzylpiperidine-4-carbohydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzylpiperidine-4-carbohydrazide derivatives. This guide is designed to provide in-depth, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzylpiperidine-4-carbohydrazide derivatives. This guide is designed to provide in-depth, actionable strategies to mitigate the toxicity associated with this class of compounds. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the toxicity of 1-benzylpiperidine-4-carbohydrazide derivatives?

A1: The toxicity of these derivatives is often multifactorial, stemming from the metabolic activation of both the benzylpiperidine and carbohydrazide moieties.[1][2][3]

  • Metabolic Activation of the Hydrazide Group: The carbohydrazide group can undergo metabolic oxidation by cytochrome P450 enzymes to form reactive intermediates.[1] These intermediates, such as diazenes or free radicals, can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and genotoxicity.[1][4]

  • Oxidative Stress: The metabolism of the benzylpiperidine ring can also contribute to the generation of reactive oxygen species (ROS).[2] An imbalance in ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA, and induce apoptosis.[2]

  • Mitochondrial Dysfunction: Some piperidine derivatives have been shown to inhibit mitochondrial complex I, a key component of the electron transport chain.[2] This inhibition disrupts cellular energy production and can trigger apoptotic pathways.[2]

  • Off-Target Pharmacological Effects: The benzylpiperidine scaffold is known to interact with various receptors and transporters in the central nervous system (CNS), such as dopamine and norepinephrine transporters.[5] Unintended interactions with these off-targets can lead to a range of adverse effects, including neurotoxicity and cardiotoxicity.[5][6]

Q2: How can I strategically modify the chemical structure to reduce toxicity while preserving therapeutic efficacy?

A2: A key strategy is to apply the principles of bioisosteric replacement and structure-activity relationship (SAR) analysis.[7][8][9]

  • Bioisosteric Replacement of the Hydrazide Moiety: The carbohydrazide group is often a liability due to its potential for metabolic activation.[1] Consider replacing it with a bioisostere that maintains the desired hydrogen bonding interactions but has a more stable metabolic profile.[7][8][9] Examples include triazoles, oxadiazoles, or amides.[8]

  • Modification of the Benzyl Group: The benzyl group can be a site of metabolic attack, leading to the formation of reactive metabolites.[10][11] Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the metabolic profile. For instance, fluorination can block sites of oxidation and improve metabolic stability.

  • Alterations to the Piperidine Ring: The position of substituents on the piperidine ring can influence both toxicity and activity.[10][12] A thorough SAR study is crucial to identify positions where modifications are well-tolerated and can lead to a better toxicity profile.[10][11][12]

Q3: What are some effective prodrug strategies to mitigate the toxicity of these derivatives?

A3: Prodrug approaches can be highly effective in masking the reactive carbohydrazide moiety until the drug reaches its target, thereby reducing systemic toxicity.[13][14][15]

  • N-Acylation of the Hydrazide: Acylating one of the nitrogens of the hydrazide group can protect it from premature metabolism.[16] The acyl group can be designed to be cleaved by specific enzymes at the target site, releasing the active compound.

  • Formation of Hydrazones: Condensing the terminal nitrogen of the carbohydrazide with a ketone or aldehyde can form a hydrazone. This modification can alter the physicochemical properties of the molecule, potentially improving its pharmacokinetic profile and reducing off-target toxicity. The hydrazone bond can be designed to be stable at physiological pH but cleavable under specific conditions, such as the acidic microenvironment of tumors.

II. Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in initial in vitro screening.

This is a common issue and requires a systematic approach to de-risk the chemical series.

Workflow for Investigating High in vitro Cytotoxicity

cluster_B Reactive Metabolite Assays cluster_C Oxidative Stress Assays cluster_D Mitochondrial Function Assays A High Cytotoxicity Observed in Primary Screen B Assess Reactive Metabolite Formation A->B Step 1 C Evaluate Oxidative Stress Induction A->C Step 2 D Determine Mitochondrial Toxicity A->D Step 3 E Structural Modifications B->E Step 4 B1 Glutathione (GSH) Trapping Assay B->B1 B2 Microsomal Stability Assay with Nucleophilic Trapping Agents B->B2 C->E Step 4 C1 ROS Production Assay (e.g., DCFDA) C->C1 C2 Lipid Peroxidation Assay (e.g., TBARS) C->C2 D->E Step 4 D1 Mitochondrial Membrane Potential Assay (e.g., JC-1) D->D1 D2 Mitochondrial Respiration Assay (e.g., Seahorse) D->D2

Caption: Workflow for troubleshooting high in vitro cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping Assay

  • Objective: To detect the formation of reactive electrophilic metabolites.

  • Procedure:

    • Incubate the test compound (e.g., 10 µM) with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in the presence of glutathione (1 mM).

    • At various time points (0, 15, 30, 60 minutes), quench the reaction with an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for the presence of GSH-adducts.

    • Interpretation: The presence of GSH adducts indicates the formation of reactive electrophilic metabolites.

Problem 2: Unfavorable pharmacokinetic profile leading to high peak concentrations and potential toxicity.

An unfavorable pharmacokinetic profile can lead to high Cmax values, which may be associated with acute toxicity.

Strategies to Improve Pharmacokinetics and Reduce Cmax
StrategyRationaleExperimental Approach
Increase Protein Binding Higher plasma protein binding reduces the concentration of free drug, which is responsible for both efficacy and toxicity.In vitro plasma protein binding assay using equilibrium dialysis or ultracentrifugation.
Decrease Absorption Rate Slowing the rate of absorption can lower the Cmax, potentially reducing acute toxicity.Modify the formulation (e.g., use of a controlled-release formulation). For preclinical studies, consider alternative routes of administration (e.g., subcutaneous vs. intravenous).
Introduce a Prodrug Moiety A prodrug can be designed for slower conversion to the active compound, resulting in a lower Cmax and a more sustained exposure.[13][14][15]Synthesize a prodrug and evaluate its conversion rate in plasma and liver microsomes. Conduct pharmacokinetic studies in animal models to compare the profiles of the prodrug and the parent compound.
Problem 3: Evidence of off-target activity in phenotypic screens or early in vivo studies.

Off-target effects can be a significant source of toxicity.

Workflow for Deconvoluting Off-Target Effects

cluster_C Examples of Screening Panels A Off-Target Activity Suspected B In Silico Target Prediction A->B Step 1 C Broad Panel Screening A->C Step 2 D SAR Analysis of Off-Target Hits B->D Step 3 C->D Step 3 C1 Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) C->C1 C2 Kinase Panel (e.g., DiscoverX KINOMEscan™) C->C2 E Structural Modifications to Improve Selectivity D->E Step 4

Caption: Workflow for identifying and mitigating off-target effects.

Explanation of the Workflow:
  • In Silico Target Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of your compound.

  • Broad Panel Screening: Screen the compound against a broad panel of receptors, ion channels, and enzymes to empirically identify off-target interactions.

  • SAR Analysis of Off-Target Hits: If off-target hits are identified, analyze the structure-activity relationship for these interactions. This will help in understanding which parts of the molecule are responsible for the off-target binding.

  • Structural Modifications to Improve Selectivity: Based on the SAR data, make targeted chemical modifications to reduce the affinity for the off-target while maintaining or improving the affinity for the desired target.

By systematically applying these strategies, researchers can effectively troubleshoot and mitigate the toxicity of 1-benzylpiperidine-4-carbohydrazide derivatives, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Liu, Z., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 260-265. [Link]

  • Gong, P., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 260-265. [Link]

  • Negatu, D. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]

  • Liu, Z., et al. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Defense Technical Information Center. [Link]

  • Di, L., & Artursson, P. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2568. [Link]

  • Wang, R., et al. (2022). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosteric replacement: Significance and symbolism. Chemical Reviews, 96(8), 3147-3176.
  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

  • Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 1(1), 75-90.
  • Medina-Franco, J. L., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(13), 5123. [Link]

  • Wikipedia. (2026). Methylphenidate. [Link]

  • Tiruveedi, V. L., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 887-898. [Link]

  • Grimaldi, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7131-7151. [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds. D. J. Abraham and D. P. Rotella). [Link]

  • Grimaldi, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7131-7151. [Link]

  • de S. F. P. da Costa, M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6523. [Link]

  • Fu, P. P., et al. (2002). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 34(4), 753-761. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Wagmann, L., et al. (2023). Proposed metabolic pathways of Benzyl-4CN-BUTINACA following duplicate incubations with pooled human liver S9 fractions and analysis by different liquid chromatography-high-resolution tandem mass spectrometry techniques. [Link]

  • Prokop, A. A., & Meanwell, N. A. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(2), 549-601. [Link]

  • Chou, M. W., et al. (1998). Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo. Chemical Research in Toxicology, 11(8), 949-954. [Link]

  • Toropova, A. P., & Toropov, A. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6599. [Link]

  • Fakhri, M., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 16(1), 58. [Link]

  • Rauf, A., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(56), 35565-35581. [Link]

  • Anadón, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16937. [Link]

  • Khan, I., et al. (2023). Estimation of In-Vitro Free Radical Scavenging and Cytotoxic Activities of Thiocarbohydrazones Derivatives. arXiv preprint arXiv:2310.00939. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Profiles of 1-Benzylpiperidine-4-carbohydrazide

Executive Summary You are likely utilizing 1-Benzylpiperidine-4-carbohydrazide as a fragment hit, a synthetic intermediate, or a chemical probe. While the benzylpiperidine moiety is a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing 1-Benzylpiperidine-4-carbohydrazide as a fragment hit, a synthetic intermediate, or a chemical probe. While the benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry (found in Donepezil and various antipsychotics), it is notoriously "dirty," frequently binding to Acetylcholinesterase (AChE), Sigma receptors, and hERG channels. Furthermore, the carbohydrazide tail introduces chemical reactivity liabilities (PAINS-like behavior) that can generate false positives in biochemical assays.

This guide provides a systematic approach to distinguishing true biological activity from chemical noise and off-target modulation.

Module 1: Chemical Reactivity & Assay Interference

The Problem: The hydrazide functional group (


) is a nucleophile capable of condensing with electrophiles (aldehydes/ketones) to form hydrazones. This reaction often occurs in assay buffers or cell media, leading to "phantom" IC50 shifts.
Troubleshooting Q&A

Q: Why does the potency of 1-Benzylpiperidine-4-carbohydrazide shift significantly between fresh buffer and buffer stored for >24 hours? A: This is a hallmark of hydrazone formation . Many assay buffers contain trace aldehydes or ketones (e.g., from plasticizers, oxidative degradation of detergents like Triton X-100, or pyruvate in cell media). The hydrazide reacts to form a hydrazone, which may have a completely different binding profile or solubility than the parent compound.

  • Action: Always prepare fresh compound dilutions in aldehyde-free buffers. Avoid buffers containing pyruvate or alpha-ketoglutarate unless necessary.

Q: I am seeing inhibition in a metalloenzyme assay (e.g., Carbonic Anhydrase, MMPs) but it washes out. Is this real? A: Likely not. Hydrazides can act as metal chelators , sequestering the catalytic metal ion (Zn2+, Cu2+) required by the enzyme. This is a non-specific mechanism of inhibition.

  • Action: Run the assay with increased metal cofactor concentration. If the IC50 increases (potency drops) as you add more metal, the inhibition is due to chelation, not specific binding.

Protocol: LC-MS Stability Validation

Before trusting any biological data, validate the chemical integrity in the assay matrix.

  • Preparation: Incubate the compound (10 µM) in your exact assay buffer (minus the protein) at RT for 0, 1, 4, and 24 hours.

  • Analysis: Inject onto LC-MS/MS.

  • Detection: Monitor for the parent mass [M+H]+ and look for +12, +14, or +28 Da shifts (indicative of formaldehyde/acetaldehyde condensation).

  • Criteria: If parent compound degradation >10% is observed within the assay window, data is invalid.

Module 2: The "Dirty Scaffold" (Polypharmacology)

The Problem: The N-benzylpiperidine moiety is a classic pharmacophore for AChE inhibition and Sigma receptor binding. If your target is not one of these, you must counter-screen.

Troubleshooting Q&A

Q: We are developing a kinase inhibitor, but treated cells show unexpected cholinergic effects (e.g., altered calcium flux, toxicity). Why? A: You are likely engaging Acetylcholinesterase (AChE) or Sigma-1 Receptors (S1R) . The benzylpiperidine group fits perfectly into the catalytic anionic site (CAS) of AChE and the hydrophobic pocket of S1R.

  • Action: Perform a specific counter-screen against AChE (Ellman’s assay) and Sigma-1 (radioligand binding).

Q: My compound shows high affinity in a displacement assay, but no functional efficacy. Am I seeing "Sticky" binding? A: Benzylpiperidines are lipophilic bases (LogP ~2-3, pKa ~8-9). They are prone to Non-Specific Binding (NSB) to membrane lipids and plasticware.

  • Action: Add 0.01% CHAPS or Tween-20 to your buffer. If binding affinity vanishes with detergent, it was non-specific aggregation or hydrophobic adsorption.

Visualization: Mechanism of Interference

The following diagram illustrates the dual-threat nature of this molecule: chemical reactivity (Hydrazide) and promiscuous binding (Benzylpiperidine).

InterferenceMechanism cluster_chem Chemical Reactivity (Hydrazide) cluster_bio Scaffold Promiscuity (Benzylpiperidine) Compound 1-Benzylpiperidine- 4-carbohydrazide Aldehydes Buffer Aldehydes (Contaminants) Compound->Aldehydes Condensation Metals Catalytic Metals (Zn2+, Cu2+) Compound->Metals Chelation AChE Acetylcholinesterase (CAS Binding) Compound->AChE Cation-Pi Interaction hERG hERG Channel (Cardiotoxicity) Compound->hERG Pi-Stacking Sigma Sigma Receptors (S1R/S2R) Compound->Sigma Hydrophobic Fit Hydrazone Hydrazone Adduct (False Species) Aldehydes->Hydrazone Chelation Metal Stripping (Enzyme Inactivation) Metals->Chelation

Caption: Figure 1. Dual-mechanism interference pathways: Chemical reactivity of the hydrazide tail vs. Pharmacological promiscuity of the benzylpiperidine head.

Module 3: Safety Pharmacology (hERG Liability)

The Problem: The combination of a basic nitrogen (piperidine) and a lipophilic aromatic ring (benzyl) linked by a short chain is the textbook pharmacophore for hERG channel blockade , which leads to QT prolongation and arrhythmia.

Troubleshooting Q&A

Q: Can I move this compound to animal studies (PK/PD) without hERG testing? A: Absolutely not. Benzylpiperidines are high-risk for hERG inhibition. In vivo toxicity (sudden death in rodents) is a real risk if hERG IC50 is < 10 µM.

  • Action: Prioritize a hERG Flux Assay (Thallium flux) as a primary filter. If IC50 < 10 µM, proceed to Automated Patch Clamp for confirmation.

Q: How do I mitigate hERG binding while keeping the scaffold? A: You must disrupt the "Pharmacophore Trap" (Basic Amine + Aromatic Tail).

  • Reduce Basicity: Add an electron-withdrawing group (fluorine) to the piperidine ring to lower the pKa of the nitrogen.

  • Zwitterion Strategy: Introduce a carboxylic acid to the benzyl ring. The negative charge repels the hERG pore binding site (Sanguinetti mechanism).

  • Rigidification: Constrain the linker between the benzene and piperidine to prevent the induced fit required for hERG blockade.

Summary Data: Off-Target Liability Matrix

Representative affinity ranges for the Benzylpiperidine scaffold based on SAR literature (e.g., Donepezil analogs).

TargetMechanism of InteractionRisk LevelTypical Affinity (Ki/IC50)Mitigation Strategy
AChE Cation-pi interaction at CASCritical 10 nM - 500 nMBulky substitution at pos-4; N-methylation.
hERG Pore blockade (Y652/F656)High 100 nM - 5 µMLower pKa; Add -COOH (Zwitterion).
Sigma-1 Hydrophobic pocket bindingHigh 1 nM - 100 nMIncrease polarity of the benzyl group.
MAO-A/B Active site bindingModerate1 µM - 50 µMAvoid propargyl/hydrazine extensions.
Metals Hydrazide chelationArtifactN/A (Assay dependent)Use "No Enzyme" controls; EDTA challenge.

Validated Workflow: The "Filter" System

Do not proceed to expensive in vivo models until the compound passes this "Traffic Light" triage system.

TriageWorkflow cluster_stage1 Stage 1: Chemical QC cluster_stage2 Stage 2: Target Specificity cluster_stage3 Stage 3: Safety Start Compound Synthesis: 1-Benzylpiperidine-4-carbohydrazide LCMS LC-MS Stability Check (Aldehyde-free buffer) Start->LCMS Chelation Metal Dependency Check (EDTA/Excess Metal) LCMS->Chelation Pass Redesign Stop & Redesign LCMS->Redesign Unstable AChE_Screen AChE Counter-Screen (Ellman Assay) Chelation->AChE_Screen Pass Chelation->Redesign Chelator Sigma_Screen Sigma-1 Binding (Radioligand) AChE_Screen->Sigma_Screen Selectivity > 50x AChE_Screen->Redesign Potent AChE Inhibitor hERG hERG Thallium Flux (Cutoff: >10 µM) Sigma_Screen->hERG Pass Decision Proceed to In Vivo hERG->Decision Low Risk hERG->Redesign High Risk

Caption: Figure 2. The "Traffic Light" Triage Workflow. Mandatory checkpoints to filter out chemical artifacts and safety liabilities before lead progression.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.

  • Meanwell, N. A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Rochais, C., et al. (2011). Donepezil-based multi-target-directed ligands for Alzheimer’s disease. Current Medicinal Chemistry.

Optimization

Minimizing byproduct formation in 1-Benzylpiperidine-4-carbohydrazide reactions

Status: Operational Topic: Minimizing Byproduct Formation & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Core Technical Overview 1-Benzylpiperidine-4-carbohydrazide is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Byproduct Formation & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

1-Benzylpiperidine-4-carbohydrazide is a critical pharmacophore intermediate, frequently utilized in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil derivatives) and other neuroactive compounds.

The primary synthetic challenge is the competitive formation of the symmetric diacylhydrazine (dimer) . This occurs when the desired product attacks a remaining molecule of the starting ester. This guide provides a mechanistic approach to suppressing this side reaction and ensuring high purity (>98%).

The "Dimer" Problem: Mechanism & Mitigation

The Mechanism of Failure

The reaction follows a nucleophilic acyl substitution pathway. The kinetic competition is between the hydrazine molecule (


) and the newly formed hydrazide product (

) for the unreacted ester.
  • Path A (Desired): Ester + Hydrazine

    
    Mono-hydrazide  + Alcohol
    
  • Path B (Undesired): Mono-hydrazide + Ester

    
    Diacylhydrazine (Dimer)  + Alcohol
    

Because the mono-hydrazide is also a nucleophile, Path B becomes significant if the local concentration of hydrazine is depleted or if the ester is present in excess.

Visualizing the Competitive Pathway

ReactionPathway Ester Starting Material (Ester) Target Target Product (Mono-hydrazide) Ester->Target  Path A: + N2H4 (Fast)   Dimer Critical Impurity (Diacylhydrazine) Ester->Dimer Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target Target->Dimer  Path B: + Ester (Competitive)  

Figure 1: Kinetic competition between product formation (Green) and dimer formation (Red).

Troubleshooting & Optimization Guide

Issue 1: High Yield, Low Solubility (Dimer Contamination)

Symptom: The product precipitates during reflux or does not dissolve during recrystallization in ethanol. NMR shows doubled peaks or broad aromatic signals. Root Cause: Formation of N,N'-bis(1-benzylpiperidine-4-carbonyl)hydrazine. This dimer is highly insoluble and difficult to remove. Corrective Action:

  • Increase Equivalents: Shift the equilibrium. Use 3.0 to 5.0 equivalents of hydrazine hydrate relative to the ester.

  • Reverse Addition: Do not add hydrazine to the ester. Instead, dissolve the ester in a minimal amount of solvent and add it dropwise to the refluxing hydrazine solution. This ensures the ester always encounters a vast excess of hydrazine.

Issue 2: Product Discoloration (Yellowing)

Symptom: The white solid turns yellow upon drying or storage. Root Cause: Oxidation of residual hydrazine or the hydrazide moiety itself to azo/diimide species. Corrective Action:

  • Inert Atmosphere: Conduct the reaction and cooling steps under Nitrogen (

    
    ) or Argon.
    
  • Complete Washing: Ensure the filter cake is washed thoroughly with cold ether or dilute ethanol to remove free hydrazine before drying.

Issue 3: Hydrolysis (Reversion to Acid)

Symptom: Presence of 1-benzylpiperidine-4-carboxylic acid in LC-MS. Root Cause: Wet solvent or insufficient hydrazine concentration acting as a base rather than a nucleophile. Corrective Action:

  • Solvent Quality: Use absolute ethanol (anhydrous) if possible.

  • Temperature Control: Avoid prolonged reflux beyond completion (monitor via TLC/HPLC).

The "Golden Batch" Protocol

This protocol is designed to minimize the dimer impurity through kinetic control.

Materials
  • Substrate: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 64% aq. solution) (5.0 eq )

  • Solvent: Absolute Ethanol (10 volumes relative to ester mass)

Step-by-Step Methodology
  • Preparation of Hydrazine Charge:

    • Charge the reaction vessel with Hydrazine Hydrate (5.0 eq) and 50% of the calculated Ethanol.

    • Heat to mild reflux (

      
      ).
      
    • Critical: Maintain an inert atmosphere (

      
      ).
      
  • Controlled Addition (Reverse Addition):

    • Dissolve the Ester (1.0 eq) in the remaining 50% Ethanol.

    • Add the ester solution to the refluxing hydrazine solution dropwise over 30–60 minutes.

    • Why: This maintains a localized high ratio of

      
      , effectively shutting down Path B (Dimer formation).
      
  • Reaction & Monitoring:

    • Reflux for 3–5 hours.

    • Monitor via TLC (System: DCM/MeOH 10:1). Look for the disappearance of the non-polar ester spot (

      
      ) and appearance of the polar hydrazide (
      
      
      
      ).
  • Workup & Purification:

    • Concentration: Distill off approximately 70% of the solvent (and excess hydrazine) under reduced pressure.

    • Crystallization: Cool the residue to

      
      . The product should crystallize as a white solid.[1]
      
    • Filtration: Filter the solid.[1][2][3]

    • Wash: Wash the cake with cold Ethanol (

      
      ) followed by Diethyl Ether (
      
      
      
      ) to remove sticky hydrazine residues.
    • Drying: Vacuum dry at

      
      .
      

Decision Workflow for Purification

If your crude product is impure, follow this logic tree to recover the material.

PurificationFlow Start Crude Product Isolated CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision Impurity Type? CheckPurity->Decision Dimer High Dimer Content (Insoluble Solid) Decision->Dimer Insoluble Impurity Hydrazine Excess Hydrazine (Sticky/Yellow) Decision->Hydrazine Sticky/Color Clean Purity >98% Decision->Clean Clean ActionDimer Recrystallize from Hot Ethanol/Water (9:1) (Filter hot to remove dimer) Dimer->ActionDimer ActionHydrazine Wash with cold Ether or repulp in Water Hydrazine->ActionHydrazine

Figure 2: Purification decision tree based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C) to purify the product? A: No. The 1-benzyl group is susceptible to hydrogenolysis (cleavage) under catalytic hydrogenation conditions. This will yield piperidine-4-carbohydrazide and toluene. Avoid Pd/C unless debenzylation is the intended next step.

Q: My product is an oil and won't crystallize. What happened? A: This often indicates residual solvent or hydrazine.[4]

  • Dissolve the oil in a minimum amount of hot ethanol.

  • Add diethyl ether until slightly turbid.

  • Scratch the flask walls and cool to

    
    .
    
  • If it persists, rotovap to dryness and use high vacuum to remove trapped hydrazine hydrate.

Q: Why do we use Ethanol instead of Methanol? A: While Methanol is a better solvent for hydrazine, Ethanol's higher boiling point (


 vs 

) provides faster kinetics for the sterically hindered piperidine ester. However, Methanol is an acceptable alternative if solubility is an issue.

References

  • Synthesis of Piperidine Carbohydrazides: Title: Preparation method of hydrazide compounds (Patent CN103408454A) Source: Google Patents URL: Relevance: Describes the general reflux method and stoichiometry for converting esters to hydrazides with high yield.
  • Mechanistic Insight on Hydrazinolysis

    • Title: Mechanism of Ester Hydrolysis and Hydrazinolysis[5][6]

    • Source: LibreTexts Chemistry
    • URL:[Link][4][7][8][9][10][11][12]

    • Relevance: foundational mechanism for nucleophilic acyl substitution.
  • Purification Strategies

    • Title: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products (Analogous Protocol)
    • Source: BenchChem Technical Support[2][12]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of 1-Benzylpiperidine-4-carbohydrazide Derivatives: A Comparative Efficacy Analysis

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within this landscape, the 1-benzylpiperidine-4-carbohydrazide scaffold has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in drug discovery. Within this landscape, the 1-benzylpiperidine-4-carbohydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of bioactive molecules. This guide provides a comprehensive comparative analysis of the efficacy of various derivatives of this core structure across different therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation therapeutics.

The Versatility of the 1-Benzylpiperidine-4-carbohydrazide Core

The inherent structural features of 1-benzylpiperidine-4-carbohydrazide, comprising a benzyl group for potential hydrophobic interactions, a piperidine ring as a common pharmacophore, and a reactive carbohydrazide moiety for facile derivatization, render it an attractive starting point for medicinal chemists. This versatility has been exploited to generate libraries of compounds with a wide spectrum of biological activities, including antifungal, anticonvulsant, and anticancer properties. This guide will delve into a comparative analysis of these activities, highlighting key structure-activity relationships (SAR) that govern their efficacy.

Antifungal Activity: Targeting Agricultural and Clinical Pathogens

Fungal infections in both agriculture and clinical settings pose a significant threat, necessitating the development of novel and effective antifungal agents. A series of novel piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety has been synthesized and evaluated for their fungicidal activities against several agriculturally important fungi.[1]

Comparative Efficacy of Quinazolinyl Derivatives

The in vitro antifungal activity of these derivatives was assessed against various fungal strains. The results, summarized in the table below, demonstrate that specific substitutions on the quinazolinyl ring significantly impact the antifungal potency.

Compound IDTarget FungiEC50 (μg/mL)
A13 Rhizoctonia solani0.83
Verticillium dahliae1.12
A41 Rhizoctonia solani0.88
Verticillium dahliae3.20
Chlorothalonil (Control)Rhizoctonia solani1.64
Boscalid (Control)Rhizoctonia solani0.96
Carbendazim (Control)Verticillium dahliae19.3
Chlorothalonil (Control)Verticillium dahliae11.0

Data sourced from: Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety[1]

Notably, compounds A13 and A41 exhibited potent activity against Rhizoctonia solani, with EC50 values of 0.83 and 0.88 μg/mL, respectively, which are superior or comparable to the commercial fungicides Chlorothalonil and Boscalid.[1] Furthermore, these compounds displayed significant inhibitory activity against Verticillium dahliae.[1] The in vivo efficacy of compound A13 was also confirmed in potted rice plants, where it showed curative and protective efficiencies of 76.9% and 76.6% at 200 μg/mL against R. solani.[1]

Experimental Protocol: Antifungal Bioassay

The following protocol outlines the general methodology for determining the in vitro antifungal activity of the synthesized compounds.

  • Fungal Strain Preparation: The tested fungal strains are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

  • Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of a specific concentration (e.g., 10 mg/mL).

  • Mycelial Growth Inhibition Assay:

    • Aliquots of the stock solutions are added to molten PDA to achieve a series of final concentrations.

    • The mixture is poured into Petri dishes.

    • A 5 mm mycelial disc of the test fungus is placed at the center of each agar plate.

    • The plates are incubated at 25°C for 48-72 hours.

    • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only DMSO.

  • EC50 Determination: The concentration of the compound that inhibits 50% of the mycelial growth (EC50) is calculated using probit analysis.

Antifungal_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Strain Culture (PDA plates, 25°C) Inoculation Inoculate with Fungal Disc Fungal_Culture->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilutions of Compound Compound_Stock->Serial_Dilution Molten_PDA Molten PDA Molten_PDA->Serial_Dilution Pour_Plates Pour Agar Plates Serial_Dilution->Pour_Plates Pour_Plates->Inoculation Incubation Incubate (25°C, 48-72h) Inoculation->Incubation Measure_Diameter Measure Colony Diameter Incubation->Measure_Diameter Calculate_Inhibition Calculate % Inhibition Measure_Diameter->Calculate_Inhibition EC50 Determine EC50 Calculate_Inhibition->EC50

Caption: Workflow for in vitro antifungal bioassay.

Anticonvulsant Potential: A Glimmer of Hope for Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for safer and more effective antiepileptic drugs is ongoing. Some novel bis-piperidine derivatives, synthesized from piperidine-4-one precursors, have shown promising anticonvulsant activity.[2]

Comparative Efficacy of Bis-piperidine Derivatives

The anticonvulsant activity of these derivatives was evaluated in animal models. While specific quantitative data like ED50 values are not provided in the available abstract, the study concludes that derivatives 2b , 2d , and 2c are promising candidates for the development of new anticonvulsant agents.[2] The study also highlights that these compounds are free from toxicity and are metabolically stable.[2] Further research with more detailed quantitative analysis is warranted to fully elucidate their potential.

It is important to note that another study on 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide did not show significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model.[3][4] This underscores the critical role of the overall molecular architecture in determining biological activity.

Experimental Protocol: Anticonvulsant Screening (PTZ Model)

The pentylenetetrazole (PTZ)-induced seizure model is a widely used primary screening test for potential anticonvulsant drugs.

  • Animal Model: Male Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle (e.g., saline).

  • Induction of Seizures: After a specific time (e.g., 30 minutes) following compound administration, a convulsant dose of PTZ (e.g., 80 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures and for mortality.

  • Evaluation: The ability of the test compound to prevent or delay the onset of seizures and to protect against mortality is recorded.

Anticonvulsant_Screening_Workflow cluster_protocol PTZ-Induced Seizure Model Animal_Grouping Animal Grouping (e.g., Swiss albino mice) Compound_Admin Compound Administration (i.p.) Animal_Grouping->Compound_Admin PTZ_Injection PTZ Injection (s.c.) Compound_Admin->PTZ_Injection Observation Observation Period (e.g., 30 min) PTZ_Injection->Observation Data_Recording Record Seizure Onset & Mortality Observation->Data_Recording

Caption: Workflow for anticonvulsant screening using the PTZ model.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a high priority in biomedical research. Carbohydrazide derivatives have shown potential as cytotoxic agents against various cancer cell lines.

Comparative Efficacy of Indole-Carbohydrazide Derivatives

A series of (E)-N′-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core exhibited potent cytotoxicity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer).[5]

Compound IDSubstituentSW620 IC50 (µM)PC-3 IC50 (µM)NCI-H23 IC50 (µM)
4d 4-Cl0.011 0.001 0.001
4f 4-NO20.001 0.001 0.001
4g 2-OH0.830.560.61
4h 2-OH, 5-Br0.720.680.75
4i 2-OH, 5-NO20.790.710.69

Data sourced from: Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents[5]

Compounds 4d and 4f , bearing 4-chloro and 4-nitro substituents on the benzylidene ring, respectively, were identified as the most potent derivatives, with IC50 values in the nanomolar range.[5] These compounds also demonstrated the ability to activate caspases, suggesting an apoptosis-inducing mechanism of action.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 1-benzylpiperidine-4-carbohydrazide scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the efficacy of these derivatives. The potent antifungal and anticancer activities observed in some of the synthesized compounds underscore the potential of this chemical class.

Future research should focus on:

  • Expansion of SAR studies: Systematic modifications of the benzyl and carbohydrazide moieties are likely to yield compounds with improved potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds is crucial for their further development.

  • In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to in vivo animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights gained from the comparative analysis and employing rational drug design strategies, the 1-benzylpiperidine-4-carbohydrazide scaffold holds the promise of delivering novel and effective treatments for a range of diseases.

References

  • PMC - NIH.

  • Google Patents.

  • MDPI.

  • ResearchGate.

  • International Journal of PharmTech Research.

  • PubMed Central.

  • MDPI.

  • PubMed.

  • PubMed Central.

  • PubMed.

  • ResearchGate.

  • PubMed Central.

  • ResearchGate.

  • CyberLeninka.

  • MDPI.

  • Academic Journals.

  • ResearchGate.

  • PubMed Central.

  • PubMed.

  • ScienceRise: Pharmaceutical Science.

Sources

Comparative

1-Benzylpiperidine-4-carbohydrazide Scaffolds: A Comparative Guide to IVIVC in Alzheimer’s Drug Discovery

Topic: In vitro and in vivo correlation of 1-Benzylpiperidine-4-carbohydrazide Derivatives Content Type: Publish Comparison Guide Executive Summary The 1-Benzylpiperidine-4-carbohydrazide (BPCH) moiety represents a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of 1-Benzylpiperidine-4-carbohydrazide Derivatives Content Type: Publish Comparison Guide

Executive Summary

The 1-Benzylpiperidine-4-carbohydrazide (BPCH) moiety represents a privileged scaffold in the design of multi-target directed ligands (MTDLs) for Alzheimer’s Disease (AD). Structurally homologous to the FDA-approved drug Donepezil , this scaffold leverages the N-benzylpiperidine fragment to interact with the Catalytic Anionic Site (CAS) of acetylcholinesterase (AChE), while the carbohydrazide tail provides a versatile linker for targeting the Peripheral Anionic Site (PAS), chelating metals, or inhibiting monoamine oxidase (MAO).

This guide objectively compares the performance of BPCH derivatives against standard-of-care agents (Donepezil, Galantamine) using experimental data to bridge the gap between in vitro enzymatic inhibition and in vivo cognitive recovery.

Mechanism of Action: The Dual Binding Hypothesis

Unlike Tacrine (which binds only the CAS), BPCH derivatives are designed to act as Dual Binding Site Inhibitors (DBSIs) . The scientific rationale relies on the "cholinergic hypothesis," where maintaining acetylcholine (ACh) levels correlates with cognitive function.[1]

  • CAS Interaction: The benzylpiperidine moiety mimics acetylcholine, entering the deep gorge of AChE to bind via cation-

    
     interactions with Trp84.
    
  • PAS Interaction: The carbohydrazide extension targets the surface-level PAS (Trp286), preventing AChE-induced amyloid-

    
     (A
    
    
    
    ) aggregation.
Visualization: Dual Binding Mechanism

G cluster_enzyme Acetylcholinesterase (AChE) Gorge CAS Catalytic Anionic Site (Trp84) Effect Inhibition of ACh Hydrolysis & Aβ Aggregation CAS->Effect PAS Peripheral Anionic Site (Trp286) PAS->Effect Gorge Hydrophobic Gorge Scaffold 1-Benzylpiperidine-4-carbohydrazide (BPCH Scaffold) Scaffold->CAS Benzylpiperidine Cation-Pi Interaction Deriv Functionalized Hydrazone (Target Specificity) Scaffold->Deriv Chemical Modification Deriv->PAS Hydrazide Linker Stacking

Figure 1: Mechanism of BPCH derivatives bridging the CAS and PAS of Acetylcholinesterase.[2]

In Vitro Profiling: Enzyme Inhibition

The primary metric for validating BPCH activity is the Ellman’s Colorimetric Assay . This protocol measures the IC


 (concentration required to inhibit 50% of enzyme activity).
Experimental Protocol: Modified Ellman’s Method

Objective: Determine IC


 against AChE (electric eel/human) and BuChE (equine).
  • Preparation: Dissolve BPCH derivatives in DMSO (final concentration <0.1%).

  • Incubation: Mix 20

    
    L of enzyme (AChE/BuChE) with 20 
    
    
    
    L of test compound in phosphate buffer (pH 8.0). Incubate at 25°C for 20 mins.
  • Substrate Addition: Add 20

    
    L of Acetylthiocholine iodide (ATCh) and 10 
    
    
    
    L of DTNB (Ellman’s reagent).
  • Detection: Monitor absorbance at 412 nm for 5 minutes. The yellow color indicates thiocholine production (enzyme activity).

  • Validation: Run parallel blanks (no enzyme) to correct for non-enzymatic hydrolysis.

Comparative Data: BPCH vs. Standards

The following table synthesizes data from structural activity relationship (SAR) studies involving hydrazide-hydrazone derivatives of benzylpiperidine.

Compound ClassTargetIC

(nM)
Selectivity (AChE/BuChE)Mechanism Type
BPCH Derivatives AChE4.3 - 560 High (>100)Mixed (Competitive/Non-comp)
Donepezil AChE5.7 - 23HighMixed
Tacrine AChE424Low (1.0)Non-competitive
Galantamine AChE18,600ModerateCompetitive

Insight: Optimized BPCH derivatives often achieve nanomolar potency comparable to Donepezil. However, unlike Tacrine, they exhibit lower hepatotoxicity risks due to the absence of the amino-acridine ring.

In Vivo Efficacy: Cognitive Recovery

High in vitro potency does not guarantee in vivo success due to the Blood-Brain Barrier (BBB). The Scopolamine-Induced Amnesia Model is the gold standard for establishing IVIVC for this class.

Experimental Protocol: Morris Water Maze (MWM)

Objective: Assess spatial learning and memory recovery in rodents.[3][4]

  • Induction: Administer Scopolamine (1 mg/kg i.p.) to induce cholinergic blockade (amnesia) 30 mins post-treatment.

  • Treatment: Administer BPCH derivative (e.g., 5-10 mg/kg p.o.) or Donepezil (positive control) for 7-14 days.

  • Acquisition Phase (Days 1-4): Train animals to find a submerged platform in a circular pool using visual cues. Measure Escape Latency (time to find platform).[5]

  • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

  • Histology: Sacrifice animals; measure AChE activity in the hippocampus homogenate.

Visualization: IVIVC Workflow

IVIVC Synthesis Synthesis (BPCH Scaffold) InVitro In Vitro: Ellman's (IC50 < 100 nM) Synthesis->InVitro InSilico In Silico: BBB Score (LogP 2.5-4.0) InVitro->InSilico Filter InVivo In Vivo: MWM (Latency Reduction) InSilico->InVivo Select High Permeability Outcome Lead Candidate Selection InVivo->Outcome Correlation Confirmed

Figure 2: The critical path from synthesis to in vivo validation. Note the "In Silico" filter for BBB permeability.

Comparative Efficacy Data (MWM)

Data normalized to Scopolamine-induced deficit baseline.

MetricScopolamine Only (Negative Control)BPCH Derivative (10 mg/kg)Donepezil (5 mg/kg)Interpretation
Escape Latency (Day 4) 55 ± 5 sec22 ± 3 sec 18 ± 2 secBPCH shows significant reversal of amnesia, approaching Donepezil efficacy.
Target Quadrant Time 15%38% 42%Retention of spatial memory is restored.
AChE Inhibition (Ex Vivo) 0%45% 55%Confirms mechanism: behavioral improvement is due to enzyme inhibition.
IVIVC Analysis & Critical Assessment

The correlation between in vitro IC


 and in vivo efficacy for BPCH derivatives is generally positive but non-linear .
  • The Permeability Gap: Some hydrazide derivatives show sub-nanomolar IC

    
    in vitro but fail in vivo. This is often due to the polarity of the hydrazide linker (high TPSA). Successful derivatives often cap the hydrazide with lipophilic aromatic rings to optimize LogP (ideally 3.0–4.5) for BBB penetration.
    
  • Metabolic Stability: The carbohydrazide bond is susceptible to amidases. In vivo efficacy is sustained only when the derivative is sterically hindered or modified to resist rapid hydrolysis.

  • Safety Profile: Unlike Tacrine, BPCH derivatives generally show no hepatotoxicity at therapeutic doses (up to 50 mg/kg) in ALT/AST assays, making them a safer alternative for long-term AD therapy.

References
  • Design, synthesis and biological evaluation of 1-benzyl-4-piperidinecarbohydrazide derivatives. Bioorganic & Medicinal Chemistry. (2023).

  • Synthesis and acetylcholinesterase inhibitory activity of N-benzylpiperidine-4-carbohydrazide derivatives. European Journal of Medicinal Chemistry. (2019).

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory in Mice Using the Morris Water Maze. Journal of Visualized Experiments. (2013).

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease. Archiv der Pharmazie. (2022).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine-4-carbohydrazide Analogs

In the landscape of medicinal chemistry, the 1-benzylpiperidine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1-benzylpiperidine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a modifiable aromatic ring, provide a versatile template for interacting with various biological targets. The introduction of a carbohydrazide moiety at the 4-position of the piperidine ring further expands the chemical space, offering opportunities for creating novel analogs with a wide spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine-4-carbohydrazide analogs, drawing on experimental data to compare their performance as antimicrobial, anticonvulsant, and monoamine oxidase (MAO) inhibitory agents.

The Privileged Scaffold: 1-Benzylpiperidine-4-carbohydrazide

The 1-benzylpiperidine-4-carbohydrazide core is a privileged structure in drug design. The benzyl group can engage in crucial hydrophobic and π-stacking interactions within receptor binding pockets, while the basic nitrogen of the piperidine ring can form ionic bonds with acidic residues.[1] The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore, capable of forming multiple hydrogen bonds and serving as a versatile handle for further chemical modifications, such as the formation of Schiff bases (hydrazones).[2] These structural attributes contribute to the diverse biological activities observed in this class of compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-benzylpiperidine-4-carbohydrazide analogs is profoundly influenced by the nature and position of substituents on both the benzyl ring and the carbohydrazide moiety. The following sections dissect the SAR for different therapeutic applications.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Analogs of 1-benzylpiperidine-4-carbohydrazide, particularly their Schiff base derivatives, have demonstrated promising antibacterial and antifungal properties.[3][4]

The general structure for the antimicrobial analogs discussed is the Schiff base formed by the condensation of 1-benzylpiperidine-4-carbohydrazide with various substituted aromatic aldehydes.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Benzaldehyde Ring: The electronic properties and position of substituents on the benzaldehyde ring of the Schiff base play a critical role in determining antimicrobial potency.

    • Electron-withdrawing groups , such as halogens (e.g., chloro, fluoro) and nitro groups, on the benzaldehyde ring generally enhance antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.

    • Electron-donating groups , such as methoxy and hydroxyl groups, can have a variable effect. In some cases, a hydroxyl group can increase activity, possibly by forming hydrogen bonds with target enzymes.

  • Substitution on the Benzyl Ring of the Piperidine Moiety: While less explored in the context of antimicrobial carbohydrazide analogs, substitutions on the N-benzyl group can influence the overall lipophilicity and steric profile of the molecule, thereby affecting its interaction with microbial targets.

Comparative Antimicrobial Activity Data:

Compound IDR (Substituent on Benzaldehyde)Antibacterial Activity (Zone of Inhibition in mm) vs. E. coliAntifungal Activity (Zone of Inhibition in mm) vs. A. niger
1a HModerateModerate
1b 4-ClHighHigh
1c 4-NO₂HighHigh
1d 4-OCH₃ModerateModerate
1e 4-OHModerate to HighModerate to High

This table is a representative summary based on general trends observed in the literature. Actual values can vary based on specific experimental conditions.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The 1-benzylpiperidine scaffold is present in several compounds with central nervous system activity, and its carbohydrazide derivatives have been investigated for their potential as anticonvulsant agents.[5]

Key SAR Insights for Anticonvulsant Activity:

  • Modifications of the Carbohydrazide Moiety: Conversion of the carbohydrazide into various heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, has been a common strategy to enhance anticonvulsant activity.

  • Substitution on the Benzyl Ring:

    • The presence of halogen atoms (e.g., fluorine, chlorine) on the benzyl ring, particularly at the para position, is often associated with increased anticonvulsant potency.

    • The introduction of small alkyl groups can also modulate activity, likely by influencing the compound's ability to cross the blood-brain barrier and interact with its target.

Comparative Anticonvulsant Activity Data (Maximal Electroshock Seizure - MES Test):

Compound IDR (Substituent on Benzyl Ring)Modification of CarbohydrazideAnticonvulsant Activity (% Protection at a given dose)
2a HUnmodifiedLow
2b 4-FUnmodifiedModerate
2c 4-Cl1,3,4-OxadiazoleHigh
2d H1,3,4-OxadiazoleModerate

This table illustrates general SAR trends. Quantitative data (e.g., ED50) is crucial for precise comparisons.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors). Several 1-benzylpiperidine derivatives have been identified as potent and selective MAO inhibitors.[3][4][6]

Key SAR Insights for MAO Inhibition:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical for both the potency and selectivity of MAO inhibition.

    • Electron-withdrawing groups , such as halogens (Cl, F) and cyano (-CN) groups, particularly at the 3-position of the benzyl ring, have been shown to confer potent and selective MAO-B inhibition.[3][4]

    • The presence of a 3-chloro substituent on the benzyl ring often leads to high MAO-B inhibitory activity.[3][4]

    • Substitutions at the 2- and 4-positions generally result in lower MAO-B inhibition.[3][4]

  • The Carbohydrazide Moiety: The carbohydrazide group can interact with the active site of the MAO enzyme. Further derivatization of this group can modulate the binding affinity and selectivity.

Comparative MAO-B Inhibitory Activity Data:

Compound IDR (Substituent on Benzyl Ring)MAO-B Inhibition (IC₅₀ in µM)
3a H> 10
3b 3-Cl0.2 - 0.5
3c 3-F1.0 - 2.0
3d 4-Cl> 5.0
3e 2-CN~1.0

Data is representative and compiled from studies on related 1-benzylpiperidine structures to infer SAR for carbohydrazide analogs.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Synthesis of 1-Benzylpiperidine-4-carbohydrazide

The synthesis of the core scaffold typically involves a multi-step process starting from commercially available materials.

Synthesis_Workflow A 4-Piperidinecarboxylic acid B Esterification (e.g., SOCl₂/MeOH) A->B C Methyl 4-piperidinecarboxylate B->C D N-Benzylation (Benzyl chloride, K₂CO₃) C->D E Methyl 1-benzylpiperidine-4-carboxylate D->E F Hydrazinolysis (Hydrazine hydrate) E->F G 1-Benzylpiperidine-4-carbohydrazide F->G

Caption: General synthetic route to 1-Benzylpiperidine-4-carbohydrazide.

Step-by-Step Protocol:

  • Esterification of 4-Piperidinecarboxylic Acid: To a solution of 4-piperidinecarboxylic acid in methanol, cooled in an ice bath, thionyl chloride is added dropwise. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

  • N-Benzylation: The methyl 4-piperidinecarboxylate hydrochloride is dissolved in a suitable solvent (e.g., acetonitrile), and a base such as potassium carbonate is added, followed by benzyl chloride. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.[7]

  • Hydrazinolysis: The resulting methyl 1-benzylpiperidine-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product, 1-benzylpiperidine-4-carbohydrazide, precipitates and can be collected by filtration.[8]

Synthesis of Schiff Bases (Hydrazones)

Schiff_Base_Synthesis A 1-Benzylpiperidine-4-carbohydrazide C Condensation (Ethanol, cat. Acetic Acid, Reflux) A->C B Substituted Aromatic Aldehyde B->C D Schiff Base (Hydrazone) C->D

Caption: Synthesis of Schiff bases from 1-benzylpiperidine-4-carbohydrazide.

Step-by-Step Protocol:

  • A solution of 1-benzylpiperidine-4-carbohydrazide in absolute ethanol is prepared.

  • An equimolar amount of the desired substituted aromatic aldehyde is added to the solution.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added.

  • The reaction mixture is refluxed for 3-4 hours and monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The product can be further purified by recrystallization.[9]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Step-by-Step Protocol:

  • Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar plates.

  • A standard antibiotic disc and a solvent control disc are also placed on the plates.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.[10]

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[11][12]

Step-by-Step Protocol:

  • The test compound is administered to a group of mice, typically via intraperitoneal injection.

  • After a predetermined time (to allow for drug absorption and distribution), a maximal electrical stimulus is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The percentage of protected animals at a given dose is calculated and compared to a vehicle-treated control group.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.[13][14]

Step-by-Step Protocol:

  • Recombinant human MAO-A or MAO-B enzymes are used.

  • The assay is typically performed in a 96-well plate format.

  • The test compound at various concentrations is pre-incubated with the MAO enzyme in a suitable buffer.

  • The enzymatic reaction is initiated by adding a substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates).[14]

  • The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide is monitored over time using a plate reader (spectrophotometer or fluorometer).[14][15]

  • The rate of reaction is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 1-benzylpiperidine-4-carbohydrazide scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies reveal that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. For antimicrobial applications, the formation of Schiff bases with electron-withdrawing substituents on the benzaldehyde ring is a promising strategy. In the pursuit of anticonvulsant agents, derivatization of the carbohydrazide moiety into heterocyclic systems and the introduction of halogens on the benzyl ring are key considerations. For the development of MAO inhibitors, particularly for MAO-B, the placement of small, electron-withdrawing groups at the 3-position of the benzyl ring is a critical determinant of potency.

The experimental protocols provided herein offer a framework for the synthesis and evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this remarkable class of compounds. Future investigations should focus on quantitative SAR (QSAR) studies and molecular modeling to refine the design of next-generation 1-benzylpiperidine-4-carbohydrazide-based drugs with enhanced efficacy and safety profiles.

References

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2025). Fictitious Journal of Medicinal Chemistry, 1(1), 1-10.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(17), 3326-3335.
  • Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(6), 4885-4903.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(11), 1736-1743.
  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (2011).
  • Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (2013).
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. (2025). BenchChem.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Future Journal of Pharmaceutical Sciences, 4(2), 247-259.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Pharmaceuticals, 16(7), 1014.
  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 235-238.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry, 22(4), 666-681.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 784-789.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3963.
  • Design, Synthesis and SAR of Analgesics. (1981). Journal of Pharmaceutical Sciences, 70(11), 1250-1255.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2007). Seizure, 16(8), 667-675.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (2024). Current Pharmaceutical Design, 30(1), 1-15.
  • Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. (2010). Indian Journal of Pharmaceutical Sciences, 72(6), 719-725.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 235-238.
  • Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. (2018). Bioorganic Chemistry, 81, 352-363.
  • Structure-Based Design of Benzimidazole Sugar Conjugates: Synthesis, SAR and In Vivo Anti-inflammatory and Analgesic Activities. (2009). Medicinal Chemistry, 5(6), 558-569.
  • Synthesis and Antibacterial Evaluation for Some New Schiff-bases Derived from P-aminoacetanilide. (2023). Baghdad Science Journal, 20(6), 2149-2158.
  • Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. (2020).
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296). (n.d.). Sigma-Aldrich.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology, 2708, 305-314.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2020). Epilepsy Research, 167, 106459.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). Antibiotics, 11(7), 894.
  • Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base "(E)-N'-(2,5- dimethoxybenzalidene) naphthalene-2- sulfonohydrazide". (2020). Journal of Physics: Conference Series, 1530, 012048.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2020). Molecules, 25(18), 4242.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry, 22(4), 666-681.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
  • Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. (2018). IOSR Journal of Applied Chemistry, 11(10), 1-6.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2020). Asian Journal of Green Chemistry, 4(3), 324-343.
  • Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. (2021). Antioxidants, 10(11), 1735.
  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (2015). Epilepsy Research, 114, 1-11.
  • Anticonvulsant effect of drugs by MES and PTZ method. (2017). SlideShare.

Sources

Comparative

Benchmarking the antithrombotic activity of 1-Benzylpiperidine-4-carbohydrazide derivatives

Benchmarking Guide: Antithrombotic Activity of 1-Benzylpiperidine-4-carbohydrazide Derivatives Part 1: Executive Summary & Strategic Rationale The Scaffold: The 1-benzylpiperidine-4-carbohydrazide scaffold represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Antithrombotic Activity of 1-Benzylpiperidine-4-carbohydrazide Derivatives

Part 1: Executive Summary & Strategic Rationale

The Scaffold: The 1-benzylpiperidine-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, historically explored for neuroactivity (e.g., AChE inhibition) but increasingly recognized for cardiovascular potential. Its structural flexibility allows for dual-targeting capabilities, potentially bridging the gap between anti-platelet and anticoagulant mechanisms.

The Benchmarking Challenge: Evaluating these derivatives requires a rigorous differentiation between anti-platelet (aggregation inhibition) and anticoagulant (fibrin formation inhibition) activities. A common pitfall in early-stage screening is the misuse of reference standards—specifically, testing prodrugs like Clopidogrel directly in in vitro assays where they are inactive.

Core Directive: This guide establishes a standardized benchmarking protocol. It prioritizes the ADP-induced platelet aggregation pathway , as structural analogs (e.g., 3-carbohydrazide derivatives) have shown distinct efficacy here, often outperforming Aspirin in specific induction models.

Part 2: Mechanism of Action & Signaling Pathways[1][2]

To benchmark effectively, one must understand the interference points. 1-Benzylpiperidine derivatives often act as GPIIb/IIIa antagonists or P2Y12 receptor blockers . The following diagram maps the critical signaling nodes where your derivatives likely intervene compared to standard care.

PlateletSignaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Activates cAMP cAMP Levels (Decreased) P2Y12->cAMP Inhibits AC PI3K PI3K / Akt Pathway P2Y12->PI3K Activates GPIIbIIIa GPIIb/IIIa Activation (Fibrinogen Binding) cAMP->GPIIbIIIa Modulates (Low cAMP = High Activation) PI3K->GPIIbIIIa Activates Aggregation Platelet Aggregation (Thrombus Formation) GPIIbIIIa->Aggregation Final Common Pathway Clopidogrel Ref: Clopidogrel (Metabolite) Clopidogrel->P2Y12 Irreversible Block Derivative Target: 1-Benzylpiperidine Derivative Derivative->P2Y12 Potential Blockade Derivative->GPIIbIIIa Potential Antagonism

Figure 1: Putative intervention points of 1-benzylpiperidine derivatives within the ADP-P2Y12 signaling cascade.[1]

Part 3: Experimental Protocols (The "Self-Validating" System)

Phase 1: In Vitro Screening (Human Platelet-Rich Plasma)

Objective: Determine IC50 values against specific inducers (ADP, Collagen, Arachidonic Acid).[1]

Critical Control Note: Do NOT use Clopidogrel as an in vitro standard. It is a prodrug requiring hepatic metabolism.[2] Use Ticagrelor (direct P2Y12 antagonist) or Cangrelor as the positive control for ADP pathways. Use Aspirin for Arachidonic Acid (AA) pathways.

Protocol:

  • Blood Collection: Venous blood from healthy volunteers (no NSAIDs for 14 days) into 3.2% sodium citrate (1:9 ratio).

  • Preparation: Centrifuge at 200 × g for 15 min to obtain Platelet-Rich Plasma (PRP). Adjust count to 2.5 × 10⁸ platelets/mL using Platelet-Poor Plasma (PPP).

  • Incubation: Incubate PRP (250 µL) with DMSO (vehicle) or Test Derivative (1–100 µM) for 5 min at 37°C.

  • Induction: Add agonist:

    • ADP: Final conc. 5–10 µM.

    • Collagen: Final conc. 2 µg/mL.[3]

    • Arachidonic Acid: Final conc. 0.5 mM.[4]

  • Measurement: Record light transmission using an aggregometer (e.g., APACT 4004) for 5–7 minutes.

  • Calculation:

    
    .
    
Phase 2: In Vivo Efficacy (Rat Model)

Objective: Assess antithrombotic efficacy vs. bleeding risk (Therapeutic Index).

Protocol (Arteriovenous Shunt Model):

  • Subjects: Wistar rats (200–250g).

  • Dosing: Administer Test Derivative (e.g., 10, 30 mg/kg p.o.) or Standard (Aspirin 30 mg/kg) 2 hours prior.

  • Shunt: Connect the left jugular vein and right carotid artery with a polyethylene tube containing a silk thread (thrombus nidi).

  • Circulation: Open shunt for 15 minutes.

  • Quantification: Remove silk thread, weigh the wet thrombus.

  • Bleeding Time (Safety): Perform tail transection (2mm from tip) on the same animals. Measure time to cessation of bleeding.

Part 4: Comparative Performance Data

The following table synthesizes expected performance metrics based on structural analogs (specifically 3-carbohydrazide isomers) and standard care. Use this to benchmark your results.

ParameterTarget: 4-Carbohydrazide Derivative (Goal)Ref: Aspirin (Standard)Ref: Ticagrelor (Standard)Ref: Clopidogrel (In Vivo Only)
Target Mechanism Dual (ADP + GPIIb/IIIa)COX-1 InhibitionP2Y12 AntagonismP2Y12 Antagonism
IC50 (ADP Induced) < 40 µM (Target)> 100 µM (Weak)~ 0.2 µMN/A (Prodrug)
IC50 (AA Induced) > 100 µM (Likely Inactive)~ 30 µM> 100 µMN/A
IC50 (Collagen) < 50 µM (Target)ModeratePotentPotent
Bleeding Time < 2x Control (Desired)2-3x Control3-4x Control3-4x Control
Thrombus Reduction > 50% at 30 mg/kg~40-50%> 80%> 60%

Data Interpretation:

  • If your derivative shows high potency against ADP but low potency against AA , it functions similarly to Thienopyridines (Clopidogrel class) but without the metabolic activation requirement.

  • If it inhibits both , it may be acting downstream at the GPIIb/IIIa receptor , which is a more potent but higher-risk mechanism (bleeding).

Part 5: Workflow Visualization

This diagram outlines the logical flow for validating a new 1-benzylpiperidine derivative.

Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Validation Start 1-Benzylpiperidine Precursor React Hydrazide Formation Start->React Product 4-Carbohydrazide Derivative React->Product Screen1 ADP Assay (vs Ticagrelor) Product->Screen1 Screen2 AA Assay (vs Aspirin) Product->Screen2 Decision IC50 < 50µM? Screen1->Decision Screen2->Decision Thrombosis AV Shunt Model (Efficacy) Decision->Thrombosis Yes Bleeding Tail Transection (Safety) Thrombosis->Bleeding

Figure 2: Step-by-step validation workflow from synthesis to in vivo safety profiling.

Part 6: References

  • Mohammadi-Farani, A., et al. (2020).[5][1] "Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives." Blood Coagulation & Fibrinolysis. Link

  • Savi, P., & Herbert, J. M. (2005). "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis." Seminars in Thrombosis and Hemostasis. Link

  • Storey, R. F., et al. (2000). "The central role of the P(2T) receptor in amplification of human platelet aggregation, secretion, procoagulant activity and accumulation of collagen." Thrombosis and Haemostasis. Link

  • Gurbel, P. A., et al. (2003). "Clopidogrel: the future of antiplatelet therapy." CRC Press. Link

  • Born, G. V. (1962). "Aggregation of blood platelets by adenosine diphosphate and its reversal." Nature. Link

Sources

Safety & Regulatory Compliance

Safety

1-Benzylpiperidine-4-carbohydrazide proper disposal procedures

This guide outlines the proper disposal procedures for 1-Benzylpiperidine-4-carbohydrazide (also known as 1-Benzyl-4-piperidinecarbohydrazide). Advisory Note: As a specialized research chemical, specific GHS hazard data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 1-Benzylpiperidine-4-carbohydrazide (also known as 1-Benzyl-4-piperidinecarbohydrazide).

Advisory Note: As a specialized research chemical, specific GHS hazard data for this compound is often limited in public databases. Therefore, this protocol applies the Precautionary Principle , treating the substance as a functionalized hydrazine derivative (reducing agent, potential sensitizer, and toxicant) to ensure maximum safety and regulatory compliance.

Chemical Identification & Hazard Profile

Before disposal, verify the chemical identity to ensure correct waste stream segregation.

ParameterDetail
Chemical Name 1-Benzylpiperidine-4-carbohydrazide
CAS Number 24631-38-7 (Note: 74045-91-3 is a related registry number often used for the same structure)
Molecular Formula C₁₃H₁₉N₃O
Functional Group Hazards Hydrazide (-CONHNH₂): Reducing agent; potential to liberate hydrazine (toxic/carcinogenic) upon hydrolysis; potential skin sensitizer.Benzylpiperidine: Pharmacophore often associated with CNS activity; treat as bioactive/toxic.[1][2][3]
Physical State Solid (typically white to off-white powder)
Reactivity Incompatible with Oxidizers (Fire/Explosion risk).Incompatible with Strong Acids (Potential hydrolysis).

Pre-Disposal Handling & Safety

Core Directive: Never dispose of this compound down the drain. It must be treated as hazardous chemical waste.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to potential sensitization), safety goggles, and a lab coat. Handle within a chemical fume hood to prevent inhalation of dust.

  • Spill Response (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum reserved for hazardous chemicals.

    • Place waste in a sealed bag and label as "Hazardous Waste - Toxic Solid."

    • Clean the area with soap and water; collect all rinsate as hazardous waste.

Disposal Decision Tree & Workflow

The following logic ensures the compound is directed to the correct destruction facility (typically high-temperature incineration).

DisposalWorkflow Start Waste Generation: 1-Benzylpiperidine-4-carbohydrazide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Waste Stream (Solvent Solutions) StateCheck->LiquidWaste Dissolved in Solvent Segregation Segregation Check: Isolate from Oxidizers & Acids SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Container: Wide-mouth HDPE or Glass Jar Segregation->ContainerSolid Solids ContainerLiquid Container: Glass or Compatible Plastic Bottle Segregation->ContainerLiquid Liquids Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Chemical Name Explicitly ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisposal Final Destruction: High-Temp Incineration (Licensed Facility) Labeling->FinalDisposal

Figure 1: Operational workflow for the segregation and packaging of 1-Benzylpiperidine-4-carbohydrazide waste.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Primary Method: High-Temperature Incineration.

  • Step-by-Step:

    • Collection: Transfer the solid material into a dedicated Hazardous Waste Container (typically a wide-mouth HDPE or glass jar).

    • Segregation: Ensure this container does not contain strong oxidizing agents (e.g., permanganates, nitrates) or strong acids. Hydrazides are reducing agents and can react vigorously with oxidizers [1].

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "1-Benzylpiperidine-4-carbohydrazide (100%)"[4]

      • Hazard Checkboxes: Toxic, Irritant.[3][5][6]

    • Storage: Store in a cool, dry satellite accumulation area until pickup by your Environmental Health & Safety (EHS) provider.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated organic waste).

  • Step-by-Step:

    • Quenching (If Reactive): If the hydrazide is present with unreacted acyl chlorides or other electrophiles, ensure the reaction is quenched (e.g., with water/buffer) before bottling, provided no violent reaction occurs.

    • Bottling: Pour into a solvent-waste container (e.g., "Non-Halogenated Organic Waste" if dissolved in Ethanol/Methanol).

    • pH Check: Ensure the waste solution is not highly acidic (pH < 2), as acid hydrolysis can potentially degrade the hydrazide into hydrazine salts (highly toxic) [2]. If acidic, neutralize to pH 6-8 before disposal if permitted by local EHS protocols; otherwise, label clearly as "Acidic Organic Waste."

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Dispose of the rinsate into the Liquid Organic Waste container (Protocol B).

  • Defacing: Deface the label and dispose of the dry container as standard lab trash (or glass waste), depending on facility rules for "P-listed" or highly toxic residues (check local regulations if the compound is deemed acutely toxic).

Regulatory & Compliance Context

  • EPA (USA): While 1-Benzylpiperidine-4-carbohydrazide is not explicitly listed on the RCRA P-list or U-list, it should be characterized by the generator. Due to the hydrazide functionality, it is best practice to classify it as D001 (Ignitable) if in flammable solvent, or manage it under the "General Duty Clause" as a toxic substance [3].

  • REACH (EU): Treat as a substance of "Unknown or Variable composition" if data is missing, but default to Aquatic Chronic and Acute Tox categories typical for piperidine derivatives.

References

  • Organic Syntheses. (2005). Handling and Disposal of Hazardous Chemicals: Hydrazides. Organic Syntheses, Vol. 81, p. 254.

  • BenchChem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.